Product packaging for HEPES-d18(Cat. No.:)

HEPES-d18

Cat. No.: B12059506
M. Wt: 256.42 g/mol
InChI Key: JKMHFZQWWAIEOD-MMODJCGESA-N
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Description

HEPES-d18 is a useful research compound. Its molecular formula is C8H18N2O4S and its molecular weight is 256.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O4S B12059506 HEPES-d18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O4S

Molecular Weight

256.42 g/mol

IUPAC Name

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)piperazin-1-yl]ethanesulfonate

InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD

InChI Key

JKMHFZQWWAIEOD-MMODJCGESA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

HEPES-d18: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Applications of Deuterated HEPES

HEPES-d18 is the deuterium-labeled form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent widely used in biological and biochemical research.[1][2] The substitution of 18 hydrogen atoms with deuterium isotopes makes this compound a valuable tool in various analytical techniques, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] Its chemical and physical properties are very similar to its non-deuterated counterpart, allowing it to be used as a tracer in biological systems without significantly altering cellular processes.[1][2]

Chemical and Physical Properties

This compound shares the fundamental zwitterionic and buffering characteristics of HEPES, effective in maintaining pH in the range of 6.8 to 8.2.[1][2] The key distinction of this compound is its increased molecular weight due to the presence of deuterium, which allows for its differentiation from endogenous, non-labeled compounds in analytical assays.[2]

PropertyValueReference
Chemical Formula C₈D₁₈N₂O₄S[3][4]
Molecular Weight 256.42 g/mol [3][5]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%[3]
Appearance White to off-white solid[2]
pKa (of HEPES at 25°C) 7.45 - 7.65[6]
Useful pH Range (of HEPES) 6.8 - 8.2[1][2]
Melting Point (of HEPES) >234-238°C[7]
Solubility in Water 100 mg/mL (requires sonication)[2]
Storage Temperature Room temperature, protected from light and moisture[3][4]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[2] In mass spectrometry, the known concentration of this compound is added to a sample, and its signal is used to normalize the signal of the analyte of interest, correcting for variations in sample preparation and instrument response. This stable isotope-labeled standard is ideal for such applications due to its co-elution with the non-labeled analyte and similar ionization efficiency, leading to more accurate and precise quantification.[2]

In biomolecular NMR, deuterated compounds like this compound can be used to reduce the complexity of proton NMR spectra, allowing for the clearer observation of signals from the molecule of interest.[3][4]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

  • Add a fixed concentration of the this compound internal standard to each calibration standard.

3. Sample Preparation:

  • To the unknown biological samples, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.

  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

4. LC-MS Analysis:

  • Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography (LC) system coupled to a mass spectrometer (MS).

  • Develop an LC method to chromatographically separate the analyte and the internal standard.

  • Set up the mass spectrometer to monitor for specific precursor and product ions of both the analyte and this compound (Selected Reaction Monitoring or SRM).

5. Data Analysis:

  • For each injection, calculate the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Create Calibration Curve Standards A->C B Prepare this compound (Internal Standard) Stock Solution E Spike Calibration Standards and Unknown Samples with this compound B->E C->E D Prepare Unknown Samples D->E F Sample Extraction (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Calculate Peak Area Ratios (Analyte / Internal Standard) G->H I Generate Calibration Curve H->I J Quantify Analyte in Unknown Samples I->J

Workflow for Quantitative Analysis Using this compound.

As a versatile and reliable internal standard, this compound plays a crucial role in ensuring the accuracy and reproducibility of quantitative analytical studies essential for modern research and drug development.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of HEPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and analysis of HEPES-d18 (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid-d18), a deuterated analog of the widely used biological buffer, HEPES. Given its importance in minimizing proton-related background signals in biomolecular Nuclear Magnetic Resonance (NMR) studies, particularly with large proteins, a thorough understanding of its synthesis and isotopic purity is critical for researchers.[1][2]

While specific, publicly available protocols for the complete synthesis of this compound are scarce, likely due to proprietary commercial processes, this document outlines a chemically logical synthetic pathway based on the known synthesis of unlabeled HEPES and standard deuteration methodologies. Furthermore, it provides detailed experimental protocols for the rigorous determination of its isotopic purity using modern analytical techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available this compound, providing a benchmark for its chemical and isotopic properties.

Table 1: General Properties of this compound

PropertyValue
Chemical FormulaC₈D₁₈N₂O₄S
Molecular Weight256.42 g/mol
AppearanceWhite crystalline powder
Unlabeled CAS No.7365-45-9
Labeled CAS No.203805-87-2

Source: Data compiled from commercial supplier specifications.

Table 2: Isotopic Purity Specifications

ParameterSpecificationAnalytical Method(s)
Isotopic Enrichment≥ 98 atom % DMass Spectrometry, NMR
Chemical Purity≥ 98%HPLC, NMR

Source: Data compiled from commercial supplier specifications.

Proposed Synthesis of this compound

The synthesis of this compound involves the preparation of fully deuterated precursors, followed by their condensation to form the final product. The following proposed pathway adapts the known synthesis of unlabeled HEPES.

Logical Synthesis Pathway

G A Piperazine-d8 C N-(2-Hydroxyethyl)piperazine-d12 A->C Reaction 1: Alkoxylation B Ethylene oxide-d4 B->C E HEPES-d16 (unstable intermediate) C->E Reaction 2: N-Alkylation D Sodium 2-chloroethanesulfonate-d4 D->E G Acidification & D2O Exchange E->G Purification F This compound G->F Final Product

Caption: Proposed synthetic pathway for this compound.

Reaction 1: Synthesis of N-(2-Hydroxyethyl)piperazine-d12

This step involves the reaction of piperazine-d8 with ethylene oxide-d4. The use of deuterated starting materials is crucial. Piperazine-d8 can be synthesized through catalytic deuteration of piperazine in D₂O under high pressure and temperature, or by reduction of piperazine-2,3,5,6-tetraone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). Ethylene oxide-d4 is also commercially available.

Reaction 2: Synthesis of this compound

N-(2-Hydroxyethyl)piperazine-d12 is then reacted with a deuterated sulfonating agent, such as sodium 2-chloroethanesulfonate-d4, in an aqueous solution. The reaction mixture is heated to drive the N-alkylation. The pH is carefully controlled during the reaction. Following the reaction, the product is purified, which may involve crystallization. An important final step is to exchange any remaining labile protons with deuterium by dissolving the product in D₂O and lyophilizing. This ensures the hydroxyl and sulfonate protons are also deuterated, leading to this compound.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and is typically determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Analysis Workflow

G start This compound Sample ms_prep Sample Preparation for MS: Dissolve in suitable solvent (e.g., CH3OH/H2O) start->ms_prep nmr_prep Sample Preparation for NMR: Dissolve in a suitable non-deuterated solvent (e.g., DMSO) start->nmr_prep ms_acq HRMS Data Acquisition: Full scan in positive or negative ion mode ms_prep->ms_acq nmr_acq 2H NMR Data Acquisition: Quantitative 2H NMR spectrum nmr_prep->nmr_acq ms_proc MS Data Processing: Extract ion chromatograms for all isotopologues (d0 to d18) ms_acq->ms_proc nmr_proc NMR Data Processing: Integrate deuterium signals nmr_acq->nmr_proc ms_calc Calculate Isotopic Purity: (Sum of deuterated species / Sum of all species) x 100 ms_proc->ms_calc nmr_calc Confirm Deuteration Sites: Compare chemical shifts to 1H NMR of unlabeled HEPES nmr_proc->nmr_calc report Final Purity Report ms_calc->report nmr_calc->report

Caption: Workflow for isotopic purity determination.

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This method quantifies the distribution of all isotopologues (from d0 to d18).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the different isotopologues.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 230-260).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000) to distinguish between the isotopic peaks.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the sample.

    • Identify the ion signals corresponding to the protonated molecules of each isotopologue, from the unlabeled [M+H]⁺ to the fully deuterated [M-d18+H]⁺.

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100

    • A more precise "atom % D" can be calculated by taking a weighted average of the deuterium content of each isotopologue.

Protocol 2: Isotopic Purity and Positional Information by Deuterium (²H) NMR

²H NMR provides direct observation of the deuterium nuclei and can confirm the positions of deuteration.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a protonated solvent (e.g., DMSO, not DMSO-d6) to avoid a large solvent deuterium signal.

    • Use a standard 5 mm NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

    • Experiment: A simple one-pulse deuterium experiment.

    • Parameters:

      • A 90° pulse width should be calibrated.

      • A sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative analysis.

      • Proton decoupling is generally not necessary.

  • Data Analysis:

    • Acquire the ²H NMR spectrum.

    • The chemical shifts of the deuterium signals should correspond to the chemical shifts of the protons in an unlabeled HEPES ¹H NMR spectrum.

    • The absence of significant signals in regions where protons would be expected confirms a high level of deuteration.

    • Integration of the deuterium signals can provide a relative measure of deuteration at different positions, although absolute quantification by ²H NMR can be challenging. The primary utility is for confirming the locations of deuterium labeling.

By combining the quantitative power of HRMS with the positional information from ²H NMR, researchers can be highly confident in the isotopic purity and structural integrity of their this compound buffer, ensuring the quality and reliability of their subsequent experiments.

References

A Technical Guide to the Physical Characteristics of Deuterated HEPES (HEPES-d18)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES-d18). It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize or are considering the use of this deuterated buffer in their experimental workflows, particularly in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

HEPES is a zwitterionic organic chemical buffering agent widely used in biological and biochemical research to maintain a stable pH.[1] The deuterated form, this compound, in which the 18 non-exchangeable hydrogen atoms are replaced with deuterium, is of particular importance in sensitive analytical techniques where the reduction of proton signals from the solvent and buffer is critical. This guide details the key physical properties of this compound, provides experimental protocols for their determination, and illustrates its application in the context of studying cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for the preparation of buffer solutions and for understanding the behavior of the buffer in various experimental settings.

General Properties
PropertyValueReference
Synonyms 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid-d18[2]
Empirical Formula C₈D₁₈N₂O₄S[3]
Molecular Weight 256.42 g/mol [3]
Physical Form Solid, white to off-white powder[4]
Isotopic Purity Typically ≥98 atom % DN/A
pH Buffering Characteristics
PropertyValueReference
pKa of non-deuterated HEPES (25 °C) ~7.5[][6]
Expected pKa of Deuterated HEPES (this compound) ~7.9 - 8.1 (estimated)[7][8]
Buffering Range pH 6.8 - 8.2[4]
Solubility and Stability
PropertyValueReference
Solubility in Water 100 mg/mL[4]
Storage (Solid) Store at room temperature, away from light and moisture.[3]
Storage (Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months.[4]
Stability Aqueous solutions are sensitive to light and can produce hydrogen peroxide upon prolonged exposure.[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical characteristics of deuterated HEPES.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Standardized hydrochloric acid (HCl) in D₂O (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) in D₂O (e.g., 0.1 M)

  • pH meter with a glass electrode calibrated for use in D₂O

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of this compound in D₂O of a known concentration (e.g., 10 mM).

  • Calibrate the pH meter using standard buffer solutions prepared in D₂O.

  • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

  • If the pKa is expected to be in the basic range, add a known excess of standardized HCl in D₂O to fully protonate the this compound.

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution with the standardized NaOH in D₂O, adding small, precise volumes (e.g., 0.1 mL increments).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the determination of the aqueous solubility of this compound using the shake-flask method.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a known volume of D₂O in a sealed flask.

  • Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to remove any remaining suspended solids.

  • Accurately dilute a known volume of the clear supernatant with D₂O.

  • Determine the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Applications in Signaling Pathway Analysis

Deuterated HEPES is a critical component in biomolecular NMR studies aimed at elucidating the structure, dynamics, and interactions of proteins involved in cellular signaling pathways. The primary advantage of using this compound is the significant reduction of the proton signal from the buffer, which would otherwise obscure the signals from the protein of interest.

G-Protein Coupled Receptor (GPCR) Signaling

NMR spectroscopy has emerged as a powerful tool for investigating the conformational dynamics of GPCRs, which play a central role in signal transduction.[10][11] Studies often involve the use of stable-isotope labeled receptors to probe structural changes upon ligand binding and interaction with downstream signaling partners.[10] The use of a deuterated buffer system, including this compound, is crucial in these experiments to minimize background proton signals and enhance the detection of signals from the labeled protein.

GPCR_Signaling_NMR cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nmr NMR Analysis in this compound Buffer Ligand Ligand GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) Conformational Change GPCR_inactive->GPCR_active G_protein G-Protein GPCR_active->G_protein Interaction NMR_Spectrometer NMR Spectrometer GPCR_active->NMR_Spectrometer Structural & Dynamic Analysis Effector Effector Protein G_protein->Effector Modulation G_protein->NMR_Spectrometer Interaction Mapping Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiment cluster_data_analysis Data Analysis Protein_Expression Isotopically Labeled Protein Expression (e.g., ¹⁵N, ¹³C, ²H) Protein_Purification Protein Purification Protein_Expression->Protein_Purification Buffer_Exchange Buffer Exchange into This compound Buffer Protein_Purification->Buffer_Exchange NMR_Data_Acquisition NMR Data Acquisition (e.g., 2D ¹H-¹⁵N HSQC) Buffer_Exchange->NMR_Data_Acquisition Data_Processing Data Processing & Spectral Analysis NMR_Data_Acquisition->Data_Processing Structure_Dynamics Structure & Dynamics Determination Data_Processing->Structure_Dynamics Interaction_Mapping Ligand/Protein Interaction Mapping Data_Processing->Interaction_Mapping

References

Unveiling the Isotopic Shift: A Technical Guide to HEPES-d18 Molecular Weight and Exact Mass

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular characteristics of stable isotope-labeled compounds is paramount for rigorous and reproducible experimental design. This technical guide provides an in-depth analysis of the molecular weight and exact mass of HEPES and its deuterated analog, HEPES-d18, detailing the mass shift and the methodologies for their determination.

Quantitative Data Summary

The incorporation of eighteen deuterium atoms in the this compound molecule results in a significant and predictable increase in its molecular weight and exact mass. The following table summarizes these key quantitative values.

PropertyHEPESThis compoundMass Shift
Molecular Formula C₈H₁₈N₂O₄SC₈D₁₈N₂O₄S-
Average Molecular Weight ( g/mol ) 238.31[1][2][3][4][5][6]256.42[7][8][9][10][11][12][13]+18.11
Monoisotopic (Exact) Mass (Da) 238.1038256.21170966[8]+18.1079

Understanding the Mass Shift

The observed mass shift between HEPES and this compound is a direct consequence of the replacement of 18 protium (¹H) atoms with 18 deuterium (²H or D) atoms. While for many calculations, the atomic weight of hydrogen is approximated as 1 g/mol and deuterium as 2 g/mol , the precise masses of their most abundant isotopes are 1.007825 Da and 2.014102 Da, respectively. This difference in the mass defect of the isotopes accounts for the precise mass shift observed in high-resolution mass spectrometry.

Experimental Determination of Molecular Weight and Exact Mass

The determination of molecular weight and, more precisely, the exact mass of molecules like HEPES and this compound is primarily accomplished using mass spectrometry (MS).

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, are capable of measuring the mass-to-charge ratio (m/z) of an ion with high accuracy and precision, allowing for the determination of the exact mass.

Experimental Protocol Outline:

  • Sample Preparation: A dilute solution of the analyte (HEPES or this compound) is prepared in a suitable solvent, often a mixture of water, methanol, or acetonitrile, sometimes with a small amount of acid (e.g., formic acid) to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like HEPES, minimizing fragmentation. In ESI, a high voltage is applied to the liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The generated ions are then guided into the mass analyzer. In a TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its m/z. Lighter ions travel faster and reach the detector sooner than heavier ions. By measuring the flight times, the m/z of the ions can be determined with high accuracy.

  • Detection and Data Analysis: The detector records the arrival of the ions, generating a mass spectrum which plots ion intensity versus m/z. The peak corresponding to the intact molecule (the molecular ion) is used to determine the exact mass. For HEPES and this compound, these would typically be observed as the protonated molecules, [M+H]⁺. The exact mass is calculated from the m/z value of the monoisotopic peak, which is the peak corresponding to the molecule containing the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Application of this compound as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical properties are nearly identical to unlabeled HEPES, meaning it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass allows it to be differentiated by the mass spectrometer.

Below is a diagram illustrating the workflow of using this compound as an internal standard in a typical LC-MS experiment for the quantification of an analyte.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with known amount of this compound (Internal Standard) sample->add_is extraction Analyte Extraction (e.g., Protein Precipitation, SPE) add_is->extraction lc Liquid Chromatography Separation extraction->lc ms Mass Spectrometry Detection lc->ms peak_integration Peak Area Integration (Analyte and this compound) ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / this compound) peak_integration->ratio_calc calibration Quantify Analyte using Calibration Curve ratio_calc->calibration

LC-MS workflow with an internal standard.

This workflow demonstrates how the addition of a known quantity of this compound at the beginning of the sample preparation process allows for the correction of variability in extraction efficiency and instrument response, leading to more accurate and precise quantification of the target analyte.

References

An In-depth Technical Guide to Understanding the pKa of HEPES-d18 for pH Buffering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of HEPES-d18, with a specific focus on its acid dissociation constant (pKa) and its application as a pH buffer in research and drug development. The document outlines the theoretical basis for the effect of deuteration on pKa, presents experimental protocols for its determination, and discusses the implications for its use in sensitive experimental systems.

Introduction to HEPES and its Deuterated Analog

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture and other biological research.[1][2] It is one of the twenty "Good's buffers," which are valued for their compatibility with biological systems.[3] HEPES is particularly effective at maintaining physiological pH in the range of 6.8 to 8.2, even with changes in carbon dioxide concentration.[1][2]

This compound is the deuterated isotopologue of HEPES, where 18 hydrogen atoms have been replaced with deuterium.[4] This isotopic labeling makes it a valuable tool in various analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), where it can be used as an internal standard for quantitative analysis or as a tracer to study metabolic pathways.[4]

The Concept of pKa and its Importance in Buffering

The pKa is the negative logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated. For a buffer, the pKa represents the pH at which it has its maximum buffering capacity. The effective buffering range for a given buffer is generally considered to be pKa ± 1 pH unit.

Understanding the precise pKa of a buffering agent is critical for several reasons:

  • Accurate pH Control: Ensuring the experimental medium is maintained at the optimal pH for cellular or enzymatic activity.

  • Reproducibility: Consistent pH buffering is essential for the reproducibility of experiments.

  • Interpretation of Results: The ionization state of both the buffer and the molecules under investigation can influence experimental outcomes.

The Deuterium Isotope Effect on the pKa of HEPES

In general, replacing hydrogen with deuterium tends to decrease the acidity of an acid, resulting in a higher pKa value.[5][6] This is primarily due to the lower zero-point energy of a C-D bond compared to a C-H bond, which makes the C-D bond stronger and less likely to be broken. For amines, deuteration consistently increases their basicity (i.e., increases the pKa of their conjugate acids).[7][8][9]

The magnitude of the change in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) for many organic acids is typically in the range of 0.2 to 0.7.[5][10] Given that the pKa of HEPES in H₂O is approximately 7.5, it is reasonable to expect the pKa of this compound in D₂O to be slightly higher.

The logical relationship of the deuterium isotope effect on the pKa of HEPES can be visualized as follows:

G cluster_0 Deuterium Isotope Effect on HEPES pKa HEPES HEPES (in H₂O) Deuteration Isotopic Substitution (H → D) HEPES->Deuteration pKa_HEPES pKa ≈ 7.5 HEPES->pKa_HEPES HEPES_d18 This compound (in D₂O) Deuteration->HEPES_d18 Effect Lower Zero-Point Energy of D-N+ Bond Deuteration->Effect pKa_HEPES_d18 pKa > 7.5 (Estimated) HEPES_d18->pKa_HEPES_d18 Effect->pKa_HEPES_d18

Logical flow of the deuterium isotope effect on the pKa of HEPES.

Quantitative Data Summary

The following table summarizes the known and expected physicochemical properties of HEPES and this compound.

PropertyHEPESThis compoundReference(s)
Molecular Formula C₈H₁₈N₂O₄SC₈D₁₈N₂O₄S[2],[4]
Molecular Weight 238.30 g/mol 256.42 g/mol [2],[4]
pKa (at 25 °C) ~7.5Expected to be > 7.5 (Estimated)[2][11][12]
Effective Buffering Range pH 6.8 - 8.2Expected to be slightly higher than HEPES[2][4]
Primary Applications pH buffering in biological systemsInternal standard, tracer studies[2],[4]

Experimental Protocols for pKa Determination

For researchers wishing to determine the precise pKa of this compound or other novel compounds, two common and reliable methods are potentiometric titration and NMR spectroscopy.

This is a highly precise and widely used method for pKa determination.[3][13]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology: [14][15]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Ensure the base solution is carbonate-free.

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • Place a known volume of the this compound solution into a temperature-controlled titration vessel.

    • Add the background electrolyte.

    • If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range using the strong acid or base.

    • Begin the titration by adding small, precise increments of the titrant (strong acid or base).

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the expected equivalence point by at least one pH unit.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined by finding the maximum of the first derivative of the titration curve.

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[16][17]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, leading to a change in the chemical shift. By plotting the chemical shift against the pH, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the pKa.

Detailed Methodology: [16][17][18]

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., from pH 6.0 to 9.0 in 0.2 pH unit increments).

    • Dissolve a constant, known concentration of this compound in each of these buffer solutions. A small amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing should also be included.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum for each sample at a constant temperature. Due to the deuteration of this compound, ¹H NMR will primarily show the signals of any residual protons and the reference compound. For a deuterated compound, ¹³C or ¹⁵N NMR might be more appropriate if those nuclei are present and observable.

  • Data Analysis:

    • Identify a resonance signal that shows a significant change in chemical shift as a function of pH.

    • Plot the chemical shift (δ) of this resonance against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal function. The inflection point of the resulting curve will give the pKa value.

The general workflow for determining the pKa of a compound like this compound can be visualized as follows:

G cluster_1 General Workflow for pKa Determination start Start: Compound of Interest (e.g., this compound) method Choose Method start->method potentiometry Potentiometric Titration method->potentiometry Potentiometry nmr NMR Spectroscopy method->nmr NMR prep_pot Prepare Solutions (Analyte, Titrant) potentiometry->prep_pot prep_nmr Prepare Samples (Analyte in Buffers) nmr->prep_nmr calib Calibrate pH Meter prep_pot->calib acquire_nmr Acquire NMR Spectra prep_nmr->acquire_nmr titrate Perform Titration calib->titrate data_pot Plot pH vs. Volume titrate->data_pot data_nmr Plot Chemical Shift vs. pH acquire_nmr->data_nmr analysis Determine Inflection Point data_pot->analysis data_nmr->analysis end Result: pKa Value analysis->end

A generalized workflow for the experimental determination of pKa.

Implications for Drug Development and Research

The use of this compound in drug development and research, particularly in applications requiring pH control, necessitates an understanding of its pKa.

  • In Vitro Assays: For enzyme kinetics, cell-based assays, and other in vitro studies, maintaining a stable physiological pH is paramount. Using this compound as a buffer requires consideration of its potentially higher pKa compared to unlabeled HEPES, especially when working in D₂O-based solvents for NMR studies.

  • Formulation Development: While less common, if this compound were to be considered as an excipient in a deuterated drug formulation, its pKa would be a critical parameter for predicting the stability and solubility of the active pharmaceutical ingredient (API).

  • NMR-Based Screening: In NMR-based fragment screening or binding studies, where D₂O is often used as the solvent, this compound can serve as a non-interfering buffer. Accurate knowledge of its pKa is essential for preparing buffers at the desired pD (the equivalent of pH in D₂O).

Conclusion

This compound is a valuable tool for researchers, primarily as an internal standard and tracer. While its direct application as a pH buffer is less common than its non-deuterated counterpart, understanding its pKa is crucial for its appropriate use in pH-sensitive applications, especially in D₂O-based systems. The deuterium isotope effect leads to an expected increase in the pKa of this compound compared to HEPES. For precise applications, experimental determination of the pKa using methods such as potentiometric titration or NMR spectroscopy is recommended. This guide provides the theoretical background and practical methodologies to enable researchers to effectively utilize this compound in their studies.

References

Navigating the Landscape of High-Purity HEPES-d18: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. This in-depth guide provides a comprehensive overview of commercial suppliers for high-purity HEPES-d18, its technical specifications, and detailed experimental considerations for its application in key research areas.

This compound, the deuterated analog of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, serves as an essential tool in various scientific disciplines. Its primary applications include its use as a buffering agent in cell culture media, as an internal standard in mass spectrometry-based quantification, and in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides a distinct mass shift and unique NMR properties, making it invaluable for sensitive and precise measurements.

Commercial Supplier Landscape for High-Purity this compound

A number of reputable commercial suppliers offer high-purity this compound for research and development purposes. The selection of a supplier often depends on the specific requirements of the application, including the desired level of isotopic and chemical purity, available quantities, and required documentation. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityMolecular WeightCAS Number
Sigma-Aldrich (Merck) This compound98%98% (CP)256.42203805-87-2
MedchemExpress This compoundNot specified99.90%256.42203805-87-2
Cambridge Isotope Laboratories, Inc. HEPES (D18, 98%)98%98%256.42203805-87-2

CP denotes "chemically pure". Data compiled from publicly available information on supplier websites.

Key Technical Specifications and Data

The utility of this compound is intrinsically linked to its purity. Both isotopic and chemical purity are critical parameters that can influence experimental results.

ParameterSpecificationImportance
Isotopic Purity (atom % D) Typically ≥ 98%Ensures a distinct and measurable mass difference from the non-deuterated analog, which is crucial for mass spectrometry and NMR applications.
Chemical Purity Typically ≥ 98%Minimizes the presence of impurities that could interfere with biological assays, analytical measurements, or spectroscopic analyses.
Molecular Formula C₈D₁₈N₂O₄SDefines the chemical composition of the deuterated molecule.
Molecular Weight 256.42 g/mol The increased mass compared to non-deuterated HEPES (238.30 g/mol ) is a key feature for its use as an internal standard.

Experimental Protocols and Methodologies

The successful application of this compound necessitates the use of appropriate experimental protocols. While specific parameters may require optimization based on the experimental setup, the following sections provide detailed methodologies for its primary applications.

Use of this compound as a Buffer in Cell Culture

While the primary function of HEPES as a buffer is independent of its isotopic composition, the use of this compound may be relevant in studies involving metabolic tracing or when precise control over all isotopic labels is required.

Protocol for Preparing a this compound Buffered Cell Culture Medium:

  • Reconstitution: Prepare a stock solution of this compound (e.g., 1 M) by dissolving the powder in high-purity water (e.g., Milli-Q or equivalent).

  • pH Adjustment: Adjust the pH of the stock solution to the desired physiological range (typically 7.2 - 7.4) using a sterile solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm filter.

  • Addition to Medium: Aseptically add the sterile this compound stock solution to the cell culture medium to achieve the final desired concentration, which is typically in the range of 10-25 mM.

  • Final pH Check: After the addition of all supplements, confirm that the final pH of the medium is within the optimal range for the specific cell line being cultured.

Use of this compound as an Internal Standard in Mass Spectrometry

Deuterated compounds are ideal internal standards for quantitative mass spectrometry as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).

Protocol for Quantitative Analysis using this compound as an Internal Standard:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Working Standard Preparation: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of the non-deuterated HEPES analyte. These will be used to generate a calibration curve.

  • Sample Preparation: To each unknown sample, add a precise volume of the this compound stock solution to achieve the same final concentration as in the working standards.

  • LC-MS/MS Analysis:

    • Inject the prepared standards and samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both HEPES and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Application of this compound in Biomolecular NMR Spectroscopy

Deuteration is a powerful technique in NMR spectroscopy for simplifying complex spectra and for studying the dynamics of macromolecules.

Considerations for using this compound in Protein NMR:

  • Solvent Exchange: When preparing a protein sample for NMR in a deuterated buffer, it is crucial to ensure complete exchange of labile protons on the protein with deuterium from the solvent. This is typically achieved by lyophilizing the protein from a D₂O-based solution multiple times.

  • Buffer Preparation: Prepare the NMR buffer using D₂O and this compound to the desired concentration and pH (note that the pKa of buffers can shift in D₂O). The pH is typically read on a standard pH meter and reported as the "pD" (pD = pH reading + 0.4).

  • NMR Experiments: The use of a deuterated buffer like this compound is particularly advantageous in experiments that focus on observing the amide protons of the protein, as it reduces the interference from solvent protons. It is a standard component in the buffer for many structural and dynamic NMR studies.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for high-purity this compound can be streamlined by following a logical workflow that considers key technical and practical aspects.

SupplierSelection start Define Research Requirements purity Specify Required Isotopic & Chemical Purity start->purity quantity Determine Required Quantity & Packaging start->quantity docs Identify Need for Certificates of Analysis (CoA) start->docs search Search for Commercial Suppliers purity->search quantity->search docs->search compare Compare Supplier Specifications & Pricing search->compare evaluate Evaluate Supplier Reputation & Lead Times compare->evaluate select Select Optimal Supplier evaluate->select procure Procure This compound select->procure

Caption: Logical workflow for selecting a commercial supplier of this compound.

An In-depth Technical Guide to the Safety and Handling of HEPES-d18 Powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for HEPES-d18 powder, a deuterated form of the widely used biological buffer, N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid). It is intended for researchers, scientists, and drug development professionals who work with this compound. This document outlines the material's properties, potential hazards, safe handling procedures, and emergency response protocols.

Chemical and Physical Properties

This compound is a deuterated analog of HEPES, where 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling is useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈D₁₈N₂O₄S[2]
Molecular Weight 256.42 g/mol [2]
Appearance White to off-white solid powder
Melting Point 209 - 215 °C[3]
Solubility Soluble in water[3]
pKa (at 25 °C) ~7.5[4]
Useful pH Range 6.8 - 8.2[4]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the safety profile is considered to be very similar to that of non-deuterated HEPES. Based on available data for HEPES, the compound is of low acute toxicity. A study on the intravenous administration of HEPES in rats showed no mortality at doses up to 2000 mg/kg.[5]

Key Safety Concerns:

  • Phototoxicity: The most significant hazard associated with HEPES-containing solutions is phototoxicity. Upon exposure to ambient light, particularly in the presence of riboflavin, HEPES can generate hydrogen peroxide (H₂O₂), a cytotoxic compound.[4] This can adversely affect cell cultures and experimental results.

  • Inhalation: As with any fine powder, inhalation of this compound dust may cause respiratory irritation.[3]

  • Eye and Skin Contact: Direct contact with the powder or concentrated solutions may cause mild irritation to the eyes and skin.

Recommended Personal Protective Equipment (PPE)
ItemSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH/MSHA-approved respirator for dusts if ventilation is inadequate.
Skin and Body Protection Laboratory coat.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated area to minimize dust inhalation.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from strong oxidizing agents.

  • Solutions containing HEPES should be protected from light to prevent the generation of hydrogen peroxide.

Storage:

  • Store the powder in a tightly sealed container.

  • Keep in a cool, dry place, away from moisture.

  • Store solutions in the dark or in amber-colored containers. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Experimental Protocols: Phototoxicity Assessment

To assess the phototoxic potential of this compound, a standardized in vitro phototoxicity test, such as the OECD Test Guideline 432 (3T3 NRU Phototoxicity Test), is recommended.[6][7][8][9][10]

Objective: To determine the cytotoxic and phototoxic potential of a test substance by comparing its effect on cell viability in the presence and absence of light.

Methodology:

  • Cell Culture: Mouse fibroblast cell line Balb/c 3T3 is cultured to form a monolayer in 96-well plates.

  • Pre-incubation: The cells are incubated with various concentrations of the test substance (this compound) for a defined period (e.g., 1 hour). Two identical sets of plates are prepared.

  • Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated sunlight (UVA/Vis), while the other set is kept in the dark as a control.

  • Post-incubation: After irradiation, the cells are washed and incubated in a fresh medium for 24 hours.

  • Viability Assay: Cell viability is assessed using the Neutral Red Uptake (NRU) assay. This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are compared to determine the phototoxic potential. A Photo-Irritation Factor (PIF) is calculated based on the IC50 values (the concentration that reduces cell viability by 50%).

First Aid and Emergency Procedures

SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.
Spills Wear appropriate PPE. Sweep up the powder, avoiding dust generation, and place it in a suitable container for disposal.
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

Visualizations

Hazard Identification and Response Workflow

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_response Response Protocol Potential_Exposure Potential Exposure (Inhalation, Skin/Eye Contact) Assess_Situation Assess the Situation Potential_Exposure->Assess_Situation If exposure occurs Light_Exposure_Risk Risk of Light Exposure to this compound Solution Protect_from_Light Protect Solution from Light Light_Exposure_Risk->Protect_from_Light If risk is present First_Aid Administer First Aid (See Table 4) Assess_Situation->First_Aid Spill_Cleanup Clean Spill (See Section 5) Assess_Situation->Spill_Cleanup If spill occurs Seek_Medical_Attention Seek Medical Attention (If necessary) First_Aid->Seek_Medical_Attention

Caption: Workflow for identifying and responding to hazards associated with this compound powder.

Signaling Pathway of this compound Phototoxic Byproduct (Hydrogen Peroxide)

H2O2_Signaling_Pathway HEPES_d18_Light This compound Solution + Light Exposure H2O2 Hydrogen Peroxide (H₂O₂) Generation HEPES_d18_Light->H2O2 Oxidative_Stress Increased Cellular Oxidative Stress H2O2->Oxidative_Stress Redox_Signaling Alteration of Redox-Sensitive Signaling Pathways Oxidative_Stress->Redox_Signaling Cellular_Responses Cellular Responses Redox_Signaling->Cellular_Responses Apoptosis Apoptosis Cellular_Responses->Apoptosis Inflammation Inflammation Cellular_Responses->Inflammation Altered_Metabolism Altered Metabolism Cellular_Responses->Altered_Metabolism

Caption: Simplified signaling pathway initiated by the phototoxic byproduct of this compound.

Hydrogen peroxide generated from light-exposed HEPES solutions can act as a signaling molecule, leading to oxidative stress and the modulation of various cellular pathways.[11][12][13][14] This can result in a range of cellular responses, including apoptosis, inflammation, and altered metabolism, which can significantly impact experimental outcomes. Some studies also suggest that HEPES itself can influence lysosomal-autophagic activity and inflammatory signaling in cells.[15]

Disposal Considerations

Dispose of this compound powder and its solutions in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and up-to-date information.

References

An In-depth Technical Guide to the Deuterium Isotope Effect in HEPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological and pharmaceutical research, maintaining precise and stable pH conditions is paramount. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer widely favored for its efficacy in the physiological pH range and its minimal interaction with biological systems.[1][2] The increasing use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) often necessitates the use of deuterated solvents, primarily deuterium oxide (D₂O), to minimize solvent interference. This has led to the widespread use of deuterated buffers, including HEPES-d18, the fully deuterated analogue of HEPES.

However, the substitution of protium (¹H) with deuterium (²H) introduces a significant physicochemical alteration known as the deuterium isotope effect (DIE). This effect manifests as a shift in the acid dissociation constant (pKa) of the buffer, which can have profound implications for experimental design and data interpretation. This technical guide provides a comprehensive overview of the deuterium isotope effect in this compound, offering quantitative data, detailed experimental protocols, and a discussion of the practical consequences for researchers.

The Deuterium Isotope Effect on the pKa of HEPES

The primary consequence of deuterating HEPES is an increase in its pKa value. This phenomenon is attributed to the lower zero-point energy of a D-O bond compared to an H-O bond, making the deuteron more strongly bound and thus less likely to dissociate.

Quantitative Data on pKa Shift

The pKa of standard HEPES (HEPES-h18) in water (H₂O) at 25°C is approximately 7.5.[1] In contrast, the formal pKa of HEPES in 100% deuterium oxide (D₂O) has been determined to be approximately 7.85. This represents a significant pKa shift (ΔpKa) of +0.35 units.

BufferSolventpKa (at 25°C)
HEPES-h18H₂O~7.5
This compoundD₂O~7.85

This shift means that a this compound buffer prepared in D₂O will have a higher pD (the equivalent of pH in D₂O) than a HEPES-h18 buffer of the same composition in H₂O. Researchers must account for this shift to ensure their experiments are conducted at the intended acidity.

Experimental Protocols

Accurate preparation and measurement of deuterated buffers are critical for reproducible research. The following protocols provide detailed methodologies for the preparation of a this compound buffer and the measurement of its pKa.

Preparation of a 50 mM this compound Buffer Solution (pD 7.4)

This protocol outlines the preparation of a 50 mM this compound buffer in D₂O with a target pD of 7.4.

Materials:

  • This compound, solid (isotopic purity ≥ 98%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)

  • Deuterated hydrochloric acid (DCl) solution in D₂O (e.g., 1 M)

  • Calibrated pH meter with a glass electrode

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound: Weigh the appropriate amount of solid this compound to achieve a final concentration of 50 mM in the desired volume of D₂O. For example, for 100 mL of buffer, dissolve 1.282 g of this compound (MW: 256.43 g/mol ) in approximately 80 mL of D₂O in a volumetric flask.

  • Stir to Dissolve: Place a magnetic stir bar in the flask and stir the solution until the this compound is completely dissolved.

  • pD Measurement and Adjustment:

    • Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).

    • Immerse the pH electrode in the this compound solution and allow the reading to stabilize. This initial reading is the "pH meter reading" (pH*) and not the final pD.

    • To obtain the actual pD, a correction factor is often applied: pD = pH* + 0.4 . Therefore, for a target pD of 7.4, the target pH meter reading should be 7.0.

    • Carefully add small aliquots of NaOD solution to increase the pD or DCl solution to decrease the pD. Stir the solution continuously and monitor the pH meter reading.

    • Continue the dropwise addition of NaOD or DCl until the pH meter reading is stable at the target value (e.g., 7.0 for a target pD of 7.4).

  • Final Volume Adjustment: Once the desired pD is reached, bring the solution to the final volume with D₂O in the volumetric flask.

  • Filtration and Storage: Filter the buffer solution through a 0.22 µm filter to sterilize and remove any particulates. Store the buffer at 4°C.

Measurement of the pKa of HEPES in D₂O

This protocol is adapted from the methodology used in "Practical corrections for p(H,D) measurements in mixed H₂O/D₂O biological buffers".

Materials:

  • HEPES acid form

  • HEPES sodium salt form

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare Equimolar Solutions: Prepare separate stock solutions of the acid and sodium salt forms of HEPES in D₂O at a concentration of 50 mM.

  • Create a 1:1 Mixture: Mix equal volumes of the 50 mM HEPES acid and 50 mM HEPES sodium salt solutions. This 1:1 mixture will have a pD that is equal to the pKa of the buffer.

  • pD Measurement:

    • Calibrate the pH meter with standard aqueous (H₂O) buffers.

    • Immerse the electrode in the 1:1 HEPES mixture in D₂O and allow the reading to stabilize.

    • Record the stable pH meter reading (pH*).

  • Calculate the Formal pKa: The formal pKa in D₂O is the measured pD of the 1:1 mixture. As a general guideline for buffers with p(H,D) values below 8, the direct pH meter reading can be considered a reasonable approximation of the pD for accuracies within 0.1 units. For higher accuracy, the correction pD = pH* + 0.4 can be applied to the reading.

Impact on Biological Systems and Experimental Design

The shift in pKa upon deuteration of HEPES is not merely a technicality; it has tangible consequences for biological experiments. Many biological processes, particularly enzyme kinetics and protein stability, are highly pH-dependent.

A notable consequence of using D₂O as a solvent is the general stabilization of protein structures. This is attributed to the strengthening of hydrogen bonds in D₂O, which can lead to a more compact and rigid protein conformation. While this can be advantageous in preventing protein aggregation, it may also alter protein dynamics and function.

The pKa shift of the buffer itself can directly impact the ionization state of amino acid residues in a protein, especially those with pKa values near the buffer's pD. For example, the activity of an enzyme with a histidine in its active site (pKa ~6-7) could be significantly altered if the pD of the this compound buffer is not correctly adjusted to match the optimal pH in H₂O.

Visualization of Experimental Workflow

The following diagram illustrates the critical workflow for preparing a deuterated buffer and its application in a pH-sensitive biological assay, highlighting the importance of accounting for the deuterium isotope effect.

experimental_workflow Workflow for Utilizing this compound in a pH-Sensitive Assay cluster_prep Buffer Preparation cluster_assay pH-Sensitive Biological Assay (e.g., Enzyme Kinetics) cluster_considerations Critical Considerations start Start: Weigh solid this compound dissolve Dissolve in D2O start->dissolve measure_ph_star Measure pH meter reading (pH) dissolve->measure_ph_star adjust_pd Adjust to target pH with NaOD/DCl (Target pH* = Target pD - 0.4) measure_ph_star->adjust_pd final_vol Adjust to final volume with D2O adjust_pd->final_vol pka_shift Account for pKa shift of HEPES in D2O adjust_pd->pka_shift filter Filter and sterilize final_vol->filter add_buffer Add prepared this compound buffer to assay mixture filter->add_buffer prepare_reagents Prepare other assay reagents in D2O prepare_reagents->add_buffer run_assay Perform the biological assay add_buffer->run_assay analyze Analyze results run_assay->analyze protein_stability Consider the effect of D2O on protein stability and dynamics run_assay->protein_stability

Caption: Workflow for preparing and using this compound buffer.

Conclusion

The use of this compound in deuterated environments is indispensable for a range of modern biophysical techniques. However, a thorough understanding and careful management of the deuterium isotope effect on its pKa are crucial for the accuracy and reproducibility of experimental results. By implementing the detailed protocols and considering the potential impacts on biological systems outlined in this guide, researchers can confidently utilize this compound to its full potential, ensuring that their data is both reliable and accurately interpreted. The shift in pKa is not an obstacle but a predictable physicochemical property that, when properly accounted for, allows for the precise control of acidity in deuterated solutions, thereby empowering researchers in their scientific endeavors.

References

The Unseen Hand: A Technical Guide to Deuterated Buffers in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemistry, where subtle changes can have profound impacts, deuterated buffers have emerged as a powerful, albeit often unseen, tool. The substitution of hydrogen with its heavier isotope, deuterium, in buffer components can significantly alter the physicochemical properties of the solvent and, consequently, the behavior of biomolecules. This technical guide delves into the core applications of deuterated buffers, providing in-depth insights into their effects on protein stability, enzyme kinetics, and their indispensable role in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Enhancing Protein Stability: The Deuterium Effect

One of the notable applications of deuterated buffers, specifically heavy water (D₂O), is their ability to enhance the thermal stability of proteins. This phenomenon, primarily attributed to the strengthening of hydrogen bonds and the hydrophobic effect in a deuterated environment, can be a significant advantage in various experimental setups and for the long-term storage of protein therapeutics.

Studies have consistently shown that proteins exhibit higher melting temperatures (Tm) in D₂O compared to H₂O. This increased stability is not due to changes in the intramolecular contacts within the protein itself, but rather a solvent effect. The stronger water-water (W···W) interactions in D₂O are thought to lower the solubility of nonpolar side chains, favoring a more compact, folded state.[1][2][3]

Table 1: Effect of Deuteration on Protein Thermal Stability

ProteinChange in Melting Temperature (ΔTm) in D₂O (°C)Reference
Various Proteins+2 – 4 K[1][2][3]
PhycocyaninDestabilization by deuteration of nonexchangeable protons[4]
Glutathione S-transferaseDestabilization by deuteration of nonexchangeable protons[4]
Cytochrome P450camDestabilization by deuteration of nonexchangeable protons[4]
Enzyme I-NtrDestabilization by deuteration of nonexchangeable protons[4]

It is crucial to note that while D₂O as a solvent generally enhances stability, the deuteration of non-exchangeable protons on the protein itself can have a destabilizing effect.[4]

Probing Enzyme Mechanisms: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium at or near the active site of an enzyme can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE).[5] The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break.[6] Consequently, if a C-H bond cleavage is the rate-determining step of an enzymatic reaction, substituting that hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1).

The magnitude of the KIE can provide valuable information about the transition state of a reaction and help elucidate the catalytic mechanism.[7] For instance, a large KIE suggests that hydrogen transfer is a key part of the rate-limiting step. Conversely, the absence of a KIE (kH/kD ≈ 1) may indicate that C-H bond breaking is not rate-determining.

Table 2: Examples of Kinetic Isotope Effects in Enzyme Systems

EnzymeSubstrateKIE (kH/kD)SignificanceReference
Trimethylamine DehydrogenaseTrimethylamine~8.6 at high pHIndicates a pH-dependent commitment to catalysis.[8]
Spore Photoproduct Lyased4-SP TpTApparent (DV) KIEs observedReveals large conformational changes during catalysis.[9]
Enzalutamide Metabolism (in HLM)Enzalutamide vs. d3-EnzalutamideVmax significantly lower for d3-ENTSlower metabolism of the deuterated drug.[6]

dot

KIE Kinetic Isotope Effect E_S E + S ES [E-S] E_S->ES Binding TS [Transition State] ES->TS Rate-determining step (C-H bond cleavage) E_P E + P TS->E_P Product formation TS_D [Transition State-D] E_S_D E + S-D ES_D [E-S-D] E_S_D->ES_D Binding ES_D->TS_D Slower rate-determining step (C-D bond cleavage) E_P_D E + P-D TS_D->E_P_D Product formation HDX_MS_Workflow Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow cluster_labeling Deuterium Labeling cluster_quenching Quenching & Digestion cluster_analysis Analysis Protein Protein in H₂O Buffer D2O_Buffer Dilution in D₂O Buffer Protein->D2O_Buffer Deuterated_Protein Deuterated Protein D2O_Buffer->Deuterated_Protein H/D Exchange Quench_Buffer Quench Reaction (low pH and temperature) Deuterated_Protein->Quench_Buffer Proteolysis Proteolytic Digestion (e.g., Pepsin) Quench_Buffer->Proteolysis Deuterated_Peptides Deuterated Peptides Proteolysis->Deuterated_Peptides LC_MS LC-MS/MS Analysis Deuterated_Peptides->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Conformational_Map Protein Conformational Map Data_Analysis->Conformational_Map Drug_Metabolism Impact of Deuteration on Drug Metabolism Drug_H Drug-H Metabolism_H Metabolism (C-H cleavage) Drug_H->Metabolism_H Fast Metabolite_H Inactive Metabolite Metabolism_H->Metabolite_H Drug_D Drug-D Metabolism_D Metabolism (C-D cleavage) Drug_D->Metabolism_D Slow (KIE) Metabolite_D Inactive Metabolite Metabolism_D->Metabolite_D

References

Methodological & Application

Application Notes and Protocols for HEPES-d18 Buffer in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely utilized in cell culture to maintain a stable physiological pH.[1][2] Its pKa of approximately 7.3 at 37°C makes it an effective buffer in the crucial pH range of 7.2 to 7.6, which is optimal for most cell lines.[1][3] HEPES is particularly valuable for providing extra buffering capacity during extended cell manipulations outside of a CO2 incubator, as its buffering capability is independent of carbon dioxide levels.[1][3]

HEPES-d18 is the deuterated form of HEPES, where 18 hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[4] This isotopic labeling makes this compound an invaluable tool in advanced biomedical and pharmaceutical research. While functioning identically to its non-labeled counterpart in terms of buffering, this compound serves as a stable isotope-labeled internal standard for quantitative analyses using mass spectrometry (MS) or as a tracer in metabolic studies.[4][5] The use of deuterated compounds can help in studying drug metabolism, pharmacokinetic pathways, and enhancing analytical sensitivity.[5][6]

Quantitative Data Summary

This table provides a comparative summary of the key properties of standard HEPES and its deuterated analog, this compound.

PropertyHEPESThis compound
Chemical Formula C₈H₁₈N₂O₄SC₈D₁₈N₂O₄S
Molecular Weight 238.30 g/mol [2]256.42 g/mol [7]
pKa (at 37°C) ~7.3[3]~7.3 (assumed similar to HEPES)
Effective Buffering Range pH 6.8 - 8.2[4][8][9]pH 6.8 - 8.2
Recommended Working Concentration in Cell Culture 10 mM - 25 mM[1][3][10]10 mM - 25 mM
Toxicity Potential cytotoxicity observed at concentrations >40 mM[10]Expected to be similar to HEPES
Primary Application Biological BufferBiological Buffer, Internal Standard for MS, Metabolic Tracer[4]

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol details the preparation of a sterile 1 M stock solution of this compound. This concentrated stock can be conveniently diluted into various cell culture media.

Materials:

  • This compound powder (Molecular Weight: 256.42 g/mol )

  • High-purity, sterile-filtered distilled water (dH₂O)

  • 10 N NaOH solution for pH adjustment

  • Sterile 1 L graduated cylinder and beaker

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Methodology:

  • Weighing: To prepare 1 liter of a 1 M this compound solution, weigh out 256.42 g of this compound powder.

  • Dissolution: Add the powder to a beaker containing approximately 800 mL of high-purity dH₂O. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[8]

  • pH Adjustment:

    • Place the calibrated pH meter probe into the solution.

    • Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH.

    • Adjust the pH to the desired value, typically 7.2 - 7.5 for cell culture applications.[1] Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[8][11]

  • Sterilization:

    • Sterilize the 1 M this compound buffer solution by passing it through a 0.22 µm filter into a sterile recipient container.[10][11]

    • Do not autoclave HEPES solutions as it can degrade the buffer.

  • Aliquoting and Storage:

    • Dispense the sterile solution into smaller, convenient aliquots (e.g., 10 mL or 20 mL) in sterile tubes.

    • Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage to prevent microbial contamination and degradation.[4][12][13] Protect from light.[14]

Protocol 2: Preparation of Cell Culture Medium with this compound

This protocol describes how to use the 1 M this compound stock solution to supplement a cell culture medium.

Materials:

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes

  • Laminar flow hood or biological safety cabinet

Methodology:

  • Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium. The typical range is 10 mM to 25 mM.[1][3]

  • Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the 1 M stock solution needed.

    • C₁ = Concentration of stock solution (1 M or 1000 mM)

    • V₁ = Volume of stock solution to add (unknown)

    • C₂ = Desired final concentration (e.g., 25 mM)

    • V₂ = Final volume of cell culture medium (e.g., 500 mL)

    • Example Calculation for 25 mM in 500 mL: (1000 mM) * V₁ = (25 mM) * (500 mL) V₁ = (25 * 500) / 1000 = 12.5 mL

  • Supplementation:

    • Working in a laminar flow hood to maintain sterility, add the calculated volume (12.5 mL in the example) of the sterile 1 M this compound stock solution to your bottle of cell culture medium (e.g., 487.5 mL to make a final 500 mL).

    • Gently mix the medium by swirling the bottle.

  • Final Checks: If necessary, check the pH of the final supplemented medium to ensure it is within the desired physiological range. The osmolality should also be checked and adjusted if required, as adding HEPES will increase it.

  • Storage: Store the this compound supplemented medium at 2-8°C, protected from light.[2][14]

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for preparing and utilizing this compound buffer in a typical research setting.

G weigh Weigh this compound Powder dissolve Dissolve in dH₂O weigh->dissolve ph Adjust pH with NaOH dissolve->ph volume Adjust Final Volume ph->volume filter Sterile Filter (0.22 µm) volume->filter store Aliquot & Store Stock (-20°C) filter->store dilute Dilute Stock into Cell Culture Medium store->dilute culture Perform Cell Culture Experiment dilute->culture harvest Harvest Cells / Supernatant culture->harvest analyze Sample Analysis (e.g., LC-MS) harvest->analyze

Caption: Workflow for this compound buffer preparation and use in cell culture experiments.

References

Application Note: Utilizing HEPES-d18 for Enhanced-Quality Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. The quality of NMR data is highly dependent on the sample conditions, particularly the buffer composition. Proton-containing buffers can introduce significant background signals in ¹H-NMR spectra, obscuring signals from the protein of interest. This application note provides a detailed protocol for the use of deuterated HEPES (HEPES-d18) as a buffering agent in protein NMR spectroscopy to mitigate this issue and enhance spectral quality. The use of perdeuterated buffers like this compound is especially critical for experiments on larger proteins and for studies involving fragment-based drug discovery, where clear, unambiguous spectra are essential.

Introduction

In protein NMR, the high concentration of buffer components relative to the protein can lead to large solvent and buffer signals that overwhelm the protein signals, particularly in the aliphatic region of the ¹H spectrum.[1] A common strategy to overcome this is the use of deuterated buffers. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used zwitterionic buffer with a pKa that makes it suitable for maintaining a stable pH in the physiological range (6.8-8.2).[2] Its deuterated analogue, this compound, in which all 18 non-exchangeable protons are replaced with deuterium, is an excellent choice for protein NMR studies as it is "invisible" in ¹H-NMR spectra. This leads to cleaner spectra with reduced baseline distortion and improved signal-to-noise for the protein resonances.

Advantages of Using this compound in Protein NMR

  • Reduced Background Signals: The primary advantage is the elimination of strong buffer resonances from the ¹H-NMR spectrum, allowing for clearer observation of protein signals, especially those with low intensity.

  • Improved Spectral Quality: By reducing the overall proton signal intensity from the solvent, issues with dynamic range are minimized, leading to a flatter baseline and more accurate integration of protein peaks.

  • Enhanced Sensitivity for Weak Interactions: In fragment screening and ligand binding studies, the detection of small chemical shift perturbations or weak Nuclear Overhauser Effects (NOEs) is critical. A cleaner background afforded by this compound can make these subtle effects more readily observable.

  • Compatibility with Deuterated Proteins: The use of a deuterated buffer is highly complementary to studies involving deuterated proteins, a common strategy to reduce relaxation rates and improve spectral resolution for proteins larger than ~25 kDa.[3]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution in D₂O

Materials:

  • This compound (perdeuterated, isotopic purity >98%)

  • Deuterium oxide (D₂O, 99.9%)

  • NaOD (40% in D₂O) or DCl (35% in D₂O) for pD adjustment

  • Calibrated pH meter with a glass electrode

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the appropriate amount of this compound powder to make a 1 M solution (Molecular Weight of this compound is approximately 256.42 g/mol ).

  • In a clean, dry beaker, dissolve the this compound powder in approximately 80% of the final desired volume of D₂O. For example, for 10 mL of a 1 M solution, use 8 mL of D₂O.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Calibrate the pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).

  • Immerse the pH electrode in the this compound solution and monitor the reading.

  • Adjust the pD of the solution to the desired value by adding small aliquots of NaOD (to increase pD) or DCl (to decrease pD).

  • pD Correction: The reading from a standard pH meter in a D₂O solution (pD) is related to the true pD by the following equation: pD = pH_reading + 0.4.[4] For example, to achieve a final pD of 7.4, adjust the pH meter reading to 7.0.

  • Once the desired pH reading is stable, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of D₂O and add it to the volumetric flask.

  • Bring the solution to the final volume with D₂O.

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile, labeled container. Store at 4°C.

Preparation of the Final Protein NMR Sample

Materials:

  • Purified, concentrated protein sample

  • 1 M this compound stock solution

  • D₂O (99.9%)

  • Other necessary components (e.g., NaCl, KCl, DTT-d10, EDTA-d16, DSS or TSP for chemical shift referencing)

  • High-quality NMR tubes (e.g., Wilmad)

Procedure:

  • Thaw the purified protein sample on ice.

  • In a microcentrifuge tube, combine the necessary components to achieve the final desired concentrations. A typical protein NMR sample has a final volume of 500-600 µL for a standard 5 mm NMR tube.[3][5]

  • Example for a 500 µL final sample:

    • Protein stock solution (to a final concentration of 0.1 - 1.0 mM)

    • 25 µL of 1 M this compound stock (for a final concentration of 50 mM)

    • 50 µL of 1.5 M NaCl stock in D₂O (for a final concentration of 150 mM)

    • 5 µL of 100 mM DTT-d10 stock in D₂O (for a final concentration of 1 mM)

    • D₂O to bring the final volume to 500 µL.

  • Gently mix the solution by pipetting. Avoid introducing bubbles.

  • Centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any aggregates.

  • Carefully transfer the supernatant to a clean, high-quality NMR tube.

  • Cap the NMR tube and label it appropriately.

  • The sample is now ready for NMR data acquisition.

Data Presentation

The following table summarizes typical buffer conditions and considerations for protein NMR spectroscopy.

ParameterRecommended RangeRationale and Considerations
Protein Concentration 0.1 - 2.5 mM[3]Higher concentration generally leads to better signal-to-noise. However, high concentrations can promote aggregation. For interaction studies, lower concentrations may be sufficient.[5]
Buffer 20 - 50 mM[6]Sufficient buffering capacity to maintain a stable pH. Perdeuterated buffers like this compound are recommended to avoid interfering signals in ¹H-NMR.[6]
pH (pD) 5.0 - 7.5A slightly acidic pH can reduce the exchange rate of amide protons with the solvent, leading to sharper signals.[6] Protein stability and activity should be considered.
Ionic Strength (Salt) 50 - 250 mMSalt can improve protein solubility and stability. High salt concentrations (>150 mM) can reduce signal-to-noise, especially with cryogenic probes.[6]
Reducing Agent 0.5 - 5 mMDTT or TCEP should be included for proteins with cysteine residues to prevent oxidation and disulfide bond formation. Deuterated versions are available.[6]
Additives VariesProtease inhibitors, metal chelators (EDTA), and sodium azide (to prevent microbial growth) may be included. Deuterated versions are preferred where possible.[6]
Sample Volume 500 - 600 µL (5 mm tube)The sample volume should be sufficient to be within the detection region of the NMR probe.

Visualizations

Experimental Workflow for Protein NMR Sample Preparation with this compound

G Workflow for Protein NMR Sample Preparation with this compound cluster_0 Protein Expression and Purification cluster_1 This compound Buffer Preparation cluster_2 Final NMR Sample Preparation p1 Isotopically Labeled Protein Expression (e.g., ¹⁵N, ¹³C) p2 Cell Lysis and Clarification p1->p2 p3 Protein Purification (e.g., Affinity & Size Exclusion Chromatography) p2->p3 s1 Combine Purified Protein, this compound Buffer, Salts, and Additives p3->s1 Purified Protein b1 Dissolve this compound in D₂O b2 Adjust pD with NaOD/DCl b1->b2 b3 Bring to Final Volume with D₂O b2->b3 b4 Sterile Filtration b3->b4 b4->s1 Buffer Stock s2 Centrifuge to Remove Aggregates s1->s2 s3 Transfer Supernatant to NMR Tube s2->s3 nmr NMR Data Acquisition s3->nmr

Caption: Workflow for Protein NMR Sample Preparation with this compound

Logical Relationship of Components in a Protein NMR Sample

G Components of a Protein NMR Sample cluster_protein cluster_buffer cluster_solvent cluster_additives center Final Protein NMR Sample protein Isotopically Labeled Protein (0.1-1.0 mM) protein->center buffer This compound (20-50 mM) buffer->center pd pD Adjustment (NaOD/DCl) solvent D₂O solvent->center salt Salt (e.g., NaCl) (50-250 mM) salt->center reducing_agent Reducing Agent (e.g., DTT-d10) reducing_agent->center reference Chemical Shift Reference (DSS/TSP) reference->center

Caption: Components of a Protein NMR Sample

Conclusion

The use of this compound as a buffering agent in protein NMR spectroscopy is a straightforward and effective method for improving spectral quality. By eliminating interfering proton signals from the buffer, researchers can obtain cleaner spectra, which is particularly advantageous for studying large proteins, complex systems, and weak molecular interactions. The protocols outlined in this application note provide a clear guide for the preparation and use of this compound, enabling researchers to maximize the quality of their NMR data and, consequently, the accuracy of their structural and functional insights.

References

Application Note: Guidelines for Optimal HEPES-d18 Concentration in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffer widely used in mammalian cell culture to maintain a stable physiological pH.[1] Its pKa of ~7.3 at 37°C makes it an effective buffer in the crucial pH range of 7.2 to 7.6, where most mammalian cell lines thrive.[1][2] HEPES is particularly valuable for experiments conducted outside of a CO₂ incubator, as it provides robust buffering capacity independent of atmospheric carbon dioxide.[2]

HEPES-d18 is a deuterated form of HEPES, where 18 hydrogen atoms have been replaced with deuterium.[3] From a biological and chemical buffering perspective, its properties are nearly identical to standard HEPES. The primary application of this compound is in analytical studies, such as those involving mass spectrometry or nuclear magnetic resonance (NMR), where it serves as a stable isotope-labeled internal standard or tracer.[4] This allows for precise quantification of metabolites by distinguishing the experimental buffer from other compounds in the sample.

The "optimal concentration" of this compound must therefore balance two key factors:

  • Biological Compatibility: The concentration must maintain stable pH without inducing cytotoxicity.

  • Analytical Requirements: The concentration must be suitable for its intended use as a tracer or internal standard.

This document provides a comprehensive guide and a detailed protocol for determining the optimal this compound concentration for your specific mammalian cell line and application.

General Concentration Recommendations

For most mammalian cell culture applications, the recommended final concentration of HEPES is between 10 mM and 25 mM .[1][2]

  • Concentrations below 10 mM may not provide sufficient buffering capacity.[2]

  • Concentrations above 25 mM may lead to cytotoxicity in some cell lines.[2][5]

  • A concentration of 20 mM is often sufficient for robust pH control and is a good starting point for optimization.[6][7]

Since this compound is functionally identical to HEPES in its buffering capacity, these recommendations serve as the standard starting range for optimization.

Table 1: Recommended Starting Concentrations of HEPES for Common Cell Culture Media

Media Type Typical HEPES Concentration Reference
Gibco DMEM 25 mM [1]
Gibco DMEM/F-12 15 mM [1]
General Use 10 mM - 25 mM [2][8]

| Protein Transfection | 20 mM - 30 mM |[9] |

Protocol for Optimizing this compound Concentration

This protocol provides a systematic approach to determine the ideal this compound concentration for a specific cell line by assessing pH stability, cell viability, and morphology.

3.1. Objective To identify the highest concentration of this compound that maintains stable pH and normal cell health without inducing cytotoxic effects.

3.2. Materials

  • Mammalian cell line of interest

  • Complete cell culture medium (without HEPES)

  • This compound powder or stock solution (sterile)

  • Sterile, deionized water or PBS

  • Sterile conical tubes and pipettes

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Trypan blue solution (0.4%)

  • Reagents for a cell viability assay (e.g., MTT, XTT, or PrestoBlue™)

  • pH meter or pH indicator strips

  • Incubator (37°C, 5% CO₂)

  • Microscope

3.3. Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 1M this compound Stock Solution prep_media Create Media with Varying This compound Concentrations (0, 10, 15, 20, 25, 50 mM) prep_stock->prep_media add_media Add Prepared Media to Wells prep_media->add_media prep_cells Prepare Cell Suspension at Seeding Density seed_plate Seed Cells into Multi-Well Plate prep_cells->seed_plate seed_plate->add_media incubate Incubate for 24-72 hours add_media->incubate measure_ph Measure pH of Culture Supernatant incubate->measure_ph assess_morph Assess Cell Morphology (Microscopy) incubate->assess_morph assess_via Perform Viability Assay (e.g., MTT Assay) incubate->assess_via determine_opt Determine Optimal Concentration measure_ph->determine_opt assess_morph->determine_opt assess_via->determine_opt

Caption: Workflow for determining the optimal this compound concentration.

3.4. Procedure

  • Prepare this compound Stock Solution: Prepare a sterile 1 M stock solution of this compound. Dissolve the powder in deionized water, adjust the pH to 7.4 with 1N NaOH, and filter-sterilize through a 0.22 µm filter. Store at 4°C, protected from light.[6]

  • Prepare Test Media: Using your complete cell culture medium (without existing HEPES), create a series of test media with final this compound concentrations. A recommended gradient is 0 mM (control), 10 mM, 15 mM, 20 mM, 25 mM, and a high concentration of 50 mM to establish a toxicity threshold.[5][7]

  • Seed Cells: Plate your cells in a 24-well or 96-well plate at their normal seeding density and allow them to attach overnight.

  • Introduce Test Media: Remove the seeding medium and replace it with the prepared test media (in triplicate for each concentration).

  • Incubation: Culture the cells for your typical experimental duration (e.g., 24, 48, or 72 hours).

  • Data Collection & Analysis:

    • pH Measurement: At the end of the incubation period, measure the pH of the supernatant from each well.

    • Morphology Assessment: Observe the cells under a microscope. Look for signs of stress, such as rounding, detachment, or granularity.

    • Viability Assay: Perform a quantitative viability assay (e.g., MTT) according to the manufacturer's protocol to determine the percentage of viable cells relative to the 0 mM control.

3.5. Interpreting the Results Summarize the collected data in a table to easily compare the effects of different concentrations.

Table 2: Sample Data for Optimizing this compound Concentration in a Hypothetical Cell Line (e.g., HeLa)

This compound Conc. (mM) Final Medium pH (after 48h) Cell Viability (% of Control) Morphological Observations
0 (Control) 6.95 100% Normal, confluent monolayer
10 7.25 99% Normal, confluent monolayer
15 7.30 98% Normal, confluent monolayer
20 7.35 97% Normal, confluent monolayer
25 7.38 95% Normal, minor cell rounding

| 50 | 7.40 | 65% | Significant cell rounding and detachment |

The optimal concentration is the highest concentration that maintains a stable physiological pH (7.2-7.4) and high cell viability (>95%) without causing adverse morphological changes. In the example above, 20-25 mM would be considered optimal.

Important Considerations & Potential Issues

  • Photosensitivity: HEPES can produce cytotoxic products like hydrogen peroxide when exposed to visible or UV light, especially in the presence of riboflavin in the medium.[10] Always store HEPES-containing media protected from light.

  • Cell Line Variability: Cytotoxicity can be cell line-specific. It is crucial to perform an optimization experiment for each new cell line.[5]

  • Bicarbonate Requirement: HEPES does not replace the need for sodium bicarbonate in the medium. Bicarbonate is a nutritional requirement for many cell lines, particularly at low seeding densities.[11]

  • Impact on Cellular Pathways: At high concentrations, HEPES has been reported to influence certain cellular processes, such as lysosomal-autophagic activity.[4] If your research involves these pathways, careful validation is necessary.

Mechanism of pH Buffering and Cellular Homeostasis

Proper pH control is essential for cellular function. Fluctuations in extracellular pH can impact enzyme activity, protein stability, and transmembrane transport, leading to cellular stress and apoptosis. HEPES helps maintain pH homeostasis, thereby preventing the activation of stress-related signaling pathways.

G cluster_stress Cellular Stress Response cluster_homeostasis Buffered Environment ph_imbalance pH Imbalance (Acidification/Alkalinization) stress_pathways Activation of Stress Pathways (e.g., MAPK, p53) ph_imbalance->stress_pathways apoptosis Reduced Viability & Apoptosis stress_pathways->apoptosis hepes HEPES / this compound (10-25 mM) hepes->ph_imbalance Prevents stable_ph Stable Physiological pH (7.2 - 7.6) hepes->stable_ph homeostasis Cellular Homeostasis Maintained stable_ph->homeostasis optimal_growth Optimal Growth & Function homeostasis->optimal_growth

Caption: Role of HEPES in maintaining cellular homeostasis.

By providing additional buffering capacity, HEPES (and this compound) prevents drastic pH shifts, ensuring that cellular processes operate under optimal conditions, which is fundamental for reproducible and reliable experimental results.

References

Application Notes & Protocols: The Role of HEPES in Quantitative Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of quantitative proteomics, particularly when employing isobaric labeling strategies such as Tandem Mass Tags (TMT), precise control over reaction conditions is paramount for achieving accurate and reproducible results. The use of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer is a critical component in the sample preparation workflow. While the term "HEPES-d18" may indicate an interest in deuterated standards, this document focuses on the standard application of HEPES buffer in protocols utilizing isotopic labeling reagents for quantitative proteomics. HEPES serves as a robust buffering agent to maintain the alkaline pH necessary for the efficient labeling of peptides.

Isobaric labeling is a powerful technique for relative protein quantification, allowing for the simultaneous analysis of multiple samples in a single mass spectrometry run.[1][2][3] This multiplexing capability reduces experimental variability and increases throughput.[2] The fundamental principle of isobaric tagging involves labeling peptides from different samples with tags that are identical in mass but yield distinct reporter ions upon fragmentation in the mass spectrometer.[3] The intensity of these reporter ions corresponds to the relative abundance of the peptide, and consequently the protein, in each sample.

A typical isobaric labeling workflow involves several key steps: protein extraction and digestion, peptide labeling with the isobaric tags, mixing of the labeled samples, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The labeling reaction itself, where the tag is covalently attached to the primary amines of the peptides, is highly pH-dependent.

The Critical Role of HEPES Buffer

The N-hydroxysuccinimide (NHS) ester chemistry commonly used in TMT and other isobaric tags requires an alkaline pH, typically around 8.5, for the efficient labeling of the N-terminus and lysine residues of peptides.[4][6] HEPES buffer is frequently chosen for this purpose due to its pKa of approximately 7.5, which provides effective buffering capacity at the desired alkaline pH.[7]

In contrast to other buffers like triethylammonium bicarbonate (TEAB), HEPES has been reported to provide more effective and consistent labeling, especially for small amounts of peptides.[8] Inadequate pH control during the labeling reaction can lead to incomplete labeling, which can compromise the accuracy of quantification. One study highlighted that sample acidity can negatively impact labeling efficiency and that using a higher concentration of HEPES buffer (e.g., 500 mM) can mitigate this issue, leading to more robust and reproducible results.[9]

Experimental Protocols

The following protocols are compiled from established methods in quantitative proteomics and detail the sample preparation steps leading up to and including isobaric labeling with a focus on the use of HEPES buffer.

1. Protein Extraction, Reduction, Alkylation, and Digestion

This initial phase prepares the protein sample for enzymatic digestion into peptides.

  • Lysis: Cells or tissues are lysed to release their protein content. A common lysis buffer is RIPA buffer, but for samples intended for mass spectrometry, buffers containing non-ionic detergents compatible with downstream analysis are preferred. For example, a lysis buffer containing 150 mM KCl, 50 mM HEPES pH 7.4, and 0.1% CHAPS can be used.[10]

  • Reduction: Disulfide bonds within the proteins are reduced to linearize the polypeptide chains. This is typically achieved by adding dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating at room temperature.[11][12]

  • Alkylation: The reduced cysteine residues are then alkylated to prevent the reformation of disulfide bonds. This is commonly done by adding iodoacetamide (IAA) to a final concentration of 10 mM and incubating in the dark at room temperature.[11]

  • Digestion: The proteins are enzymatically digested into peptides. Trypsin is the most commonly used protease. The protein solution is typically diluted to reduce the concentration of denaturants, and trypsin is added at a protease-to-protein ratio of 1:50 to 1:100 (w/w). The digestion is allowed to proceed overnight at 37°C.[13]

  • Desalting: After digestion, the resulting peptide mixture is desalted using a C18 StageTip or a similar reversed-phase chromatography medium to remove salts and other contaminants that could interfere with mass spectrometry analysis.[8][13] The desalted peptides are then dried by vacuum centrifugation.[8]

2. Isobaric Labeling of Peptides

This protocol details the labeling of the prepared peptides with isobaric tags (e.g., TMT).

  • Reagent Preparation:

    • HEPES Buffer: Prepare a 100 mM HEPES buffer solution by dissolving HEPES in water and adjusting the pH to 8.5 with NaOH.[4] Some protocols recommend higher concentrations, up to 500 mM, for improved buffering capacity.[9]

    • TMT Reagent: Immediately before use, allow the TMT label reagents to equilibrate to room temperature. Dissolve each TMT tag in anhydrous acetonitrile (ACN).[4][10]

  • Peptide Labeling:

    • Resuspend the dried, desalted peptides in the prepared HEPES buffer (pH 8.5).[4] The peptide concentration should be between 0.5 and 2 µg/µL.[4]

    • Add the dissolved TMT label to the peptide solution. The recommended ratio of label to peptide can vary, with ranges from 1:4 to 1:10 (w/w) for standard TMT reagents.[4]

    • Incubate the reaction mixture for 1 hour at room temperature.[8]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a 5% hydroxylamine solution and incubate for 15 minutes.[8][10] This quenches any unreacted TMT reagent.

  • Sample Pooling and Clean-up:

    • After quenching, the individually labeled samples are combined into a single mixture.[4]

    • The pooled sample is then desalted again using a C18 StageTip or Sep-Pak column to remove the quenching reagent and unreacted TMT labels.[8] The cleaned, labeled, and mixed peptide sample is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Quantitative proteomics data from isobaric labeling experiments are typically presented in tables that show the relative abundance of identified proteins across different samples or conditions. The reporter ion intensities are used to calculate ratios or fold changes relative to a control or reference sample.

Table 1: Example of Quantitative Proteomics Data Presentation

Protein IDGene NameProtein DescriptionCondition A / ReferenceCondition B / ReferenceCondition C / Referencep-value
P12345GENE1Example Protein 12.50.81.20.001
Q67890GENE2Example Protein 21.13.21.50.045
A1B2C3GENE3Example Protein 30.91.00.950.89

Visualizations

Workflow for Quantitative Proteomics using Isobaric Labeling

The following diagram illustrates the key steps in a typical quantitative proteomics workflow employing isobaric labeling.

G cluster_0 Sample Preparation cluster_1 Isobaric Labeling cluster_2 Sample Pooling & Analysis A Protein Extraction (Cell Lysis) B Reduction & Alkylation A->B C Enzymatic Digestion (e.g., Trypsin) B->C D Peptide Desalting (C18 Cleanup) C->D E Resuspend Peptides in HEPES (pH 8.5) D->E F Add TMT Reagents (Labeling) E->F G Quench Reaction (Hydroxylamine) F->G H Combine Labeled Samples G->H I Final Desalting & Concentration H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

A generalized workflow for quantitative proteomics sample preparation and analysis using isobaric labeling.

Signaling Pathway Analysis

While a specific signaling pathway is not detailed here, quantitative proteomics data is often used to elucidate changes in such pathways. For example, if studying the effects of a drug on a cancer cell line, the quantified protein expression changes could be mapped onto known signaling pathways (e.g., MAPK, PI3K/Akt) to understand the drug's mechanism of action. The diagram below provides a generic template for how such a pathway could be visualized.

G cluster_pathway Example Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response

A simplified diagram representing a generic signaling cascade.

References

Application Notes and Protocols for Cryopreservation of Cells Using HEPES-Supplemented Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of viable cells, ensuring the availability of consistent cell stocks for research, drug development, and clinical applications. The process involves freezing cells in the presence of cryoprotective agents (CPAs) to minimize cellular damage caused by ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) is the most common CPA, the composition of the cryopreservation medium, including the buffering system, plays a critical role in maintaining cell viability and function post-thaw.

This document provides detailed application notes and protocols for the cryopreservation of mammalian cells using media supplemented with HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). HEPES is a zwitterionic organic chemical buffering agent that is widely used in cell culture to maintain physiological pH.[1] Its effectiveness in maintaining pH at low temperatures makes it a valuable component of cryopreservation media.[1]

Furthermore, we will explore the theoretical application of deuterated HEPES (HEPES-d18) as a potential enhancement to standard cryopreservation protocols. While direct empirical data on the cryoprotective effects of this compound is currently limited in published literature, its use is proposed here as an area for investigation, based on the principle that deuterated compounds can exhibit increased stability.

Principle of HEPES in Cryopreservation

During the freezing process, the formation of ice crystals leads to a concentration of solutes in the remaining unfrozen liquid, which can cause significant shifts in pH.[2][3] These pH fluctuations can denature proteins and damage cellular components, leading to reduced cell viability upon thawing.[2] HEPES is an effective buffer in the physiological pH range of 7.2 to 7.4 and maintains its buffering capacity at low temperatures better than bicarbonate-based buffers.[1] The inclusion of HEPES in cryopreservation media helps to stabilize the pH of the extracellular environment, thereby protecting cells from damage associated with acidosis or alkalosis during freezing and thawing.[1][4]

Potential Role of this compound

This compound is a deuterated version of HEPES where 18 hydrogen atoms have been replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can sometimes result in increased metabolic and chemical stability of the molecule. While this compound is primarily used as an internal standard for mass spectrometry-based assays, its potential utility in cryopreservation is an intriguing area of research. Theoretically, its increased stability might offer more robust pH control during the stresses of freezing and thawing, potentially leading to improved cell viability and recovery. However, it is crucial to note that this is a hypothetical benefit that requires experimental validation.

Data Presentation

The following tables summarize expected outcomes based on typical cryopreservation experiments. These are provided as templates for researchers to populate with their own experimental data when evaluating HEPES and this compound supplemented media.

Table 1: Post-Thaw Viability of Cells Cryopreserved with Different Media Formulations

Cryopreservation MediumCell TypePost-Thaw Viability (%) (Trypan Blue Exclusion)Post-Thaw Recovery (%)
Standard Medium + 10% DMSOe.g., HEK293Data to be filled by userData to be filled by user
Standard Medium + 10% DMSO + 25 mM HEPESe.g., HEK293Data to be filled by userData to be filled by user
Standard Medium + 10% DMSO + 25 mM this compounde.g., HEK293Data to be filled by userData to be filled by user
Commercial Cryopreservation Medium (with HEPES)e.g., HEK293Data to be filled by userData to be filled by user

Table 2: Functional Assessment of Cells Post-Cryopreservation

Cryopreservation MediumCell TypeMetabolic Activity (e.g., AlamarBlue Assay)Apoptosis Rate (%) (Annexin V/PI Staining)Attachment Efficiency (%)
Standard Medium + 10% DMSOe.g., CHOData to be filled by userData to be filled by userData to be filled by user
Standard Medium + 10% DMSO + 25 mM HEPESe.g., CHOData to be filled by userData to be filled by userData to be filled by user
Standard Medium + 10% DMSO + 25 mM this compounde.g., CHOData to be filled by userData to be filled by userData to be filled by user
Commercial Cryopreservation Medium (with HEPES)e.g., CHOData to be filled by userData to be filled by userData to be filled by user

Experimental Protocols

Protocol 1: Preparation of HEPES-Supplemented Cryopreservation Medium

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HEPES solution (1 M, sterile) or HEPES powder

  • (Optional) this compound

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

Procedure:

  • Standard Cryopreservation Medium (10% DMSO):

    • In a sterile 50 mL conical tube, combine 8 mL of basal medium with 1 mL of FBS.

    • Slowly add 1 mL of DMSO to the medium while gently swirling. Caution: DMSO is cytotoxic at room temperature; work quickly and keep the medium on ice.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter. Store at 2-8°C for up to one week.

  • HEPES-Supplemented Cryopreservation Medium (25 mM HEPES):

    • To prepare 10 mL of cryopreservation medium, start with 7.75 mL of basal medium.

    • Add 0.25 mL of 1 M sterile HEPES solution to achieve a final concentration of 25 mM.

    • Add 1 mL of FBS.

    • Slowly add 1 mL of DMSO while gently swirling.

    • Filter-sterilize and store as described above.

  • This compound-Supplemented Cryopreservation Medium (25 mM this compound):

    • Follow the same procedure as for the HEPES-supplemented medium, but substitute HEPES with the appropriate amount of this compound to achieve a final concentration of 25 mM. The exact amount will depend on the molecular weight of the specific this compound product.

    • Filter-sterilize and store as described above.

Protocol 2: Cryopreservation of Adherent and Suspension Cells

Materials:

  • Cultured cells in logarithmic growth phase

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (for adherent cells)

  • Prepared cryopreservation medium (chilled on ice)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Adherent Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with medium containing serum.

    • Suspension Cells: Transfer the cell suspension directly from the culture flask.

  • Cell Counting and Centrifugation:

    • Transfer the cell suspension to a sterile conical tube.

    • Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 1-5 x 10⁶ viable cells/mL.

  • Aliquoting and Freezing:

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[5]

  • Long-Term Storage:

    • The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -196°C).

Protocol 3: Thawing of Cryopreserved Cells

Materials:

  • Pre-warmed complete cell culture medium (37°C)

  • 37°C water bath

  • Sterile conical tube (15 mL)

  • 70% ethanol

Procedure:

  • Quickly retrieve the cryovial from liquid nitrogen storage.

  • Immediately place the lower half of the vial in a 37°C water bath.[6][7]

  • Gently agitate the vial until only a small ice crystal remains. This should take no more than 60-90 seconds.

  • Wipe the outside of the vial with 70% ethanol before opening in a biological safety cabinet.

  • Slowly transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution helps to reduce osmotic shock.

  • Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Transfer the cell suspension to an appropriate culture vessel.

  • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

Protocol 4: Assessment of Post-Thaw Cell Viability and Function

1. Cell Viability (Trypan Blue Exclusion):

  • Immediately after thawing and resuspension in fresh medium, take an aliquot of the cell suspension.

  • Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells.

2. Metabolic Activity (Resazurin-based Assay):

  • Plate the thawed cells in a 96-well plate at a desired density.

  • After 24 hours of incubation, add the resazurin-based reagent (e.g., AlamarBlue) to the wells.

  • Incubate for 1-4 hours and then measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Compare the metabolic activity of cells cryopreserved with different media.

3. Apoptosis (Annexin V/Propidium Iodide Staining):

  • After a desired post-thaw incubation period (e.g., 24 hours), harvest the cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Evaluating Cryopreservation Media cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Recovery cluster_analysis Analysis prep_media Prepare Cryopreservation Media (Control, HEPES, this compound) harvest_cells Harvest and Count Cells resuspend Resuspend Cells in Cryopreservation Media harvest_cells->resuspend freeze Controlled-Rate Freezing (-1°C/min to -80°C) resuspend->freeze store Long-Term Storage (Liquid Nitrogen) freeze->store thaw_cells Rapid Thawing at 37°C store->thaw_cells culture Post-Thaw Culture thaw_cells->culture viability Viability Assay (Trypan Blue) culture->viability metabolism Metabolic Assay (e.g., AlamarBlue) culture->metabolism apoptosis Apoptosis Assay (Annexin V/PI) culture->apoptosis function FunctionalAssays (e.g., Attachment) culture->function Cryopreservation_Stress_Pathway Figure 2. Hypothetical Protective Role of HEPES during Cryopreservation cluster_stress Cryopreservation Stressors cluster_effects Cellular Effects cluster_damage Cellular Damage cluster_intervention Intervention ice_formation Ice Crystal Formation solute_concentration Increased Solute Concentration ice_formation->solute_concentration ph_shift Extracellular pH Shift solute_concentration->ph_shift osmotic_stress Osmotic Stress solute_concentration->osmotic_stress protein_denaturation Protein Denaturation ph_shift->protein_denaturation membrane_damage Membrane Damage osmotic_stress->membrane_damage apoptosis Apoptosis protein_denaturation->apoptosis membrane_damage->apoptosis hepes HEPES / this compound (pH Buffering) hepes->ph_shift Stabilizes

References

Application Notes and Protocols for Determining the Long-Term Stability of HEPES-d18 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture media to maintain a stable pH, particularly during manipulations outside of a CO₂ incubator.[1][2] Its pKa of approximately 7.3 at 37°C makes it an effective buffer in the physiological pH range of 7.2 to 7.4, which is crucial for optimal cell growth and function.[3] HEPES-d18, a deuterated version of HEPES, is utilized as an internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic studies.

The long-term stability of buffering agents in cell culture media is critical for the reproducibility and reliability of experimental results. While the stability of HEPES has been generally characterized, specific data on the long-term stability of its deuterated analogue, this compound, in liquid cell culture media under various storage conditions is not extensively documented. Deuteration can, in some instances, alter the chemical stability of molecules due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This could potentially lead to increased resistance to chemical or enzymatic degradation.

These application notes provide a comprehensive set of protocols for researchers to assess the long-term stability of this compound in their specific cell culture media and storage conditions. The described methodologies will enable the quantification of this compound concentration over time, as well as the monitoring of critical media parameters such as pH, osmolality, and cytotoxicity.

Potential Degradation Pathways

One of the known degradation pathways for HEPES, particularly when exposed to light, involves the generation of hydrogen peroxide (H₂O₂), which can be cytotoxic to cells.[4] It is plausible that this compound follows a similar light-induced degradation pathway.

HEPES_d18 This compound Reactive_Species Excited State Intermediates HEPES_d18->Reactive_Species Light Light Exposure Light->Reactive_Species Riboflavin Riboflavin (in media) Riboflavin->Reactive_Species H2O2 Hydrogen Peroxide (H₂O₂) (Cytotoxic) Reactive_Species->H2O2

Caption: Potential light-induced degradation of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a long-term stability study of this compound in cell culture media.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Data Analysis Media_Prep Prepare Cell Culture Media + this compound (e.g., 25 mM) Aseptic_Fill Aseptically Aliquot Media into Sterile Tubes Media_Prep->Aseptic_Fill Incubator 37°C, 5% CO₂ (Simulated Use) Aseptic_Fill->Incubator Refrigerator 4°C, Dark Aseptic_Fill->Refrigerator Room_Temp_Dark 20-25°C, Dark Aseptic_Fill->Room_Temp_Dark Room_Temp_Light 20-25°C, Ambient Light Aseptic_Fill->Room_Temp_Light Time_Points Sample at T=0, 1, 2, 4, 8, 12 weeks Incubator->Time_Points Refrigerator->Time_Points Room_Temp_Dark->Time_Points Room_Temp_Light->Time_Points Quantification Quantify this compound (e.g., HPLC) Time_Points->Quantification Quality_Control Measure pH, Osmolality Time_Points->Quality_Control Cytotoxicity Cell Viability Assay Time_Points->Cytotoxicity Data_Table Tabulate and Compare Data Quantification->Data_Table Quality_Control->Data_Table Cytotoxicity->Data_Table Conclusion Determine Shelf-Life and Optimal Storage Conditions Data_Table->Conclusion

References

Application Notes and Protocols: Incorporating HEPES-d18 into Defined Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture to maintain a stable pH, particularly during extended periods of manipulation outside of a CO₂ incubator.[1][2] HEPES is effective at maintaining pH in the range of 6.8 to 8.2.[2][3][4] The deuterated form, HEPES-d18, in which the 18 hydrogen atoms are replaced with deuterium, offers a powerful tool for researchers. Not only does it serve as a highly effective buffering agent, but its isotopic stability makes it an ideal internal standard or tracer for quantitative analyses in metabolomics and pharmacokinetic studies using nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[3]

These application notes provide a detailed protocol for the preparation and incorporation of this compound into defined cell culture media, ensuring sterility and optimal performance for both pH control and isotopic labeling applications.

Data Summary

The following table summarizes the key quantitative parameters for the use of HEPES and its deuterated form in cell culture media.

ParameterValueReference
This compound Molecular Weight 256.42 g/mol [5]
Typical Working Concentration 10 mM - 25 mM[1][2][6]
Effective Buffering pH Range 6.8 - 8.2[2][3][4]
Optimal pH for most cell lines 7.2 - 7.4[2]
Stock Solution Storage (-20°C) Up to 1 month[3]
Stock Solution Storage (-80°C) Up to 6 months[3]

Experimental Protocols

Preparation of a 1 M Sterile this compound Stock Solution

This protocol outlines the preparation of a 1 M stock solution of this compound, which can be subsequently diluted into various cell culture media.

Materials:

  • This compound powder (Molecular Weight: 256.42 g/mol )[5]

  • High-purity, sterile water for cell culture

  • 1 N sterile NaOH solution

  • Sterile conical tubes (50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials or tubes

  • Calibrated pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weighing this compound: In a sterile biological safety cabinet, weigh out 25.64 g of this compound powder and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add approximately 80 mL of sterile, high-purity water to the conical tube. Add a sterile stir bar and place the tube on a stir plate. Stir until the this compound is completely dissolved.

  • pH Adjustment: Aseptically adjust the pH of the solution to 7.5 - 8.0 using a 1 N sterile NaOH solution.[7] Monitor the pH using a calibrated pH meter. The pH adjustment is crucial for the buffering capacity and to ensure the final pH of the culture medium is within the desired range.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a sterile 100 mL graduated cylinder and bring the final volume to 100 mL with sterile, high-purity water.

  • Sterile Filtration: Draw the 1 M this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container.[3][7]

  • Aliquoting and Storage: Aliquot the sterile 1 M this compound stock solution into smaller, sterile vials or tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Supplementing Defined Cell Culture Media with this compound

This protocol describes how to add the sterile 1 M this compound stock solution to a defined cell culture medium.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 1 M this compound stock solution (prepared as above)

  • Other required media supplements (e.g., fetal bovine serum, L-glutamine, antibiotics)

  • Sterile serological pipettes

  • Sterile media bottles

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium. A final concentration between 10 mM and 25 mM is recommended for most applications.[1][2][6]

  • Calculate Required Volume: Use the following formula to calculate the volume of the 1 M this compound stock solution needed: V₁ = (M₂ * V₂) / M₁ Where:

    • V₁ = Volume of 1 M this compound stock solution

    • M₁ = Concentration of this compound stock solution (1 M)

    • V₂ = Final desired volume of cell culture medium

    • M₂ = Final desired concentration of this compound (in M)

    • Example: To prepare 500 mL of medium with a final this compound concentration of 25 mM (0.025 M): V₁ = (0.025 M * 500 mL) / 1 M = 12.5 mL

  • Aseptic Addition: In a biological safety cabinet, add the calculated volume of the 1 M this compound stock solution to the basal medium.

  • Addition of Other Supplements: Add other required supplements such as fetal bovine serum, L-glutamine, and antibiotics to the medium.

  • Final Mixing and Storage: Gently mix the final supplemented medium by inverting the bottle several times. Store the complete medium at 2-8°C, protected from light. It is important to note that HEPES can generate cytotoxic products when exposed to light, so light protection is crucial.[8]

Visualizations

Experimental Workflow for Media Preparation

G cluster_prep This compound Stock Solution Preparation cluster_media Cell Culture Media Supplementation weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve ph_adjust Adjust pH to 7.5-8.0 with NaOH dissolve->ph_adjust volume_adjust Adjust Final Volume to 100 mL ph_adjust->volume_adjust filter Sterile Filter (0.22 µm) volume_adjust->filter store Aliquot and Store at -20°C or -80°C filter->store calculate Calculate Required Volume of Stock Solution store->calculate Use Stock Solution add_hepes Aseptically Add this compound to Basal Medium calculate->add_hepes add_supplements Add Other Supplements (Serum, etc.) add_hepes->add_supplements mix Gently Mix Final Medium add_supplements->mix store_media Store Complete Medium at 2-8°C mix->store_media

Caption: Workflow for preparing and supplementing cell culture media with this compound.

Dual Role of this compound in Cell Culture

G cluster_buffer Buffering Agent cluster_tracer Isotopic Tracer HEPES_d18 This compound maintain_ph Maintains Stable pH (6.8-8.2) HEPES_d18->maintain_ph Primary Function internal_standard Internal Standard for Quantification HEPES_d18->internal_standard Secondary Application cell_viability Supports Cell Viability and Growth maintain_ph->cell_viability metabolomics Metabolomics and Flux Analysis internal_standard->metabolomics pk_studies Pharmacokinetic Studies internal_standard->pk_studies

Caption: The dual functionality of this compound as a buffering agent and an isotopic tracer.

HEPES-Induced Lysosomal Biogenesis Signaling

G HEPES HEPES MiT_TFE MiT/TFE Transcription Factors HEPES->MiT_TFE Activates Gene_Network Lysosomal-Autophagic Gene Network MiT_TFE->Gene_Network Upregulates Lysosome Lysosome Biogenesis Gene_Network->Lysosome

Caption: Simplified pathway of HEPES-induced lysosomal biogenesis.[3]

Cautions and Considerations

  • Cytotoxicity: While generally considered non-toxic at typical working concentrations, some studies have reported that HEPES can exhibit cytotoxicity at higher concentrations. It is advisable to test a range of concentrations to determine the optimal, non-toxic level for your specific cell line.

  • Phototoxicity: HEPES can produce cytotoxic byproducts, such as hydrogen peroxide, when exposed to light. Therefore, it is crucial to store HEPES-containing media in the dark and minimize light exposure during cell culture manipulations.[8]

  • Bicarbonate Requirement: HEPES should not be used as a complete replacement for sodium bicarbonate in cell culture media, as bicarbonate is also an essential nutrient for many cell types.[8]

  • Cellular Uptake: Contrary to some earlier beliefs, HEPES can be taken up by some cell lines.[8] This is a critical consideration when using this compound as an isotopic tracer, as its presence within the cell may influence metabolic pathways.

By following these detailed protocols and considering the outlined precautions, researchers can effectively incorporate this compound into their defined cell culture media to maintain pH stability and enable advanced isotopic labeling studies.

References

Application Notes and Protocols for HEPES-d18 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated HEPES (HEPES-d18) in enzymatic assays. The primary application of this compound and other deuterated buffers in enzymology is not as a direct substitute for its protonated counterpart in routine assays, but rather as a specialized tool for investigating enzyme reaction mechanisms through the measurement of solvent kinetic isotope effects (SKIEs).

Application Note 1: Elucidating Enzyme Mechanisms with Solvent Kinetic Isotope Effects (SKIEs)

Introduction

Solvent kinetic isotope effects (SKIEs) are a powerful tool for probing the involvement of proton transfer in the rate-limiting steps of an enzymatic reaction. By replacing H₂O with deuterium oxide (D₂O) as the solvent, and consequently using a deuterated buffer like this compound, researchers can observe changes in the reaction rate. These changes provide insights into the catalytic mechanism. A normal SKIE (kH/kD > 1) suggests that a proton transfer is part of the rate-determining step, while an inverse SKIE (kH/kD < 1) can indicate other phenomena, such as a change in the hybridization state of a key atom or the involvement of a metal-bound hydroxide.[1][2]

Key Considerations for SKIE Studies

  • pD Correction: When preparing a deuterated buffer solution, it is crucial to account for the difference in pKa values in D₂O. For a glass electrode calibrated with standard aqueous (H₂O) buffers, the measured "pH" in a D₂O solution should be corrected to obtain the pD. A common correction is: pD = pH_reading + 0.4.[3] It is essential to conduct experiments at equivalent positions on the pL-rate profiles in both H₂O and D₂O, preferably in a pL-independent region.[2]

  • Viscosity Effects: D₂O is approximately 24% more viscous than H₂O at 25°C.[3] This can affect the diffusion-limited steps of a reaction. It is advisable to perform control experiments with viscosogens to distinguish between viscosity effects and true isotope effects.

  • Enzyme Stability: D₂O can enhance the stability of some proteins by strengthening hydrogen bonds and promoting more compact structures.[4][5][6] This can be an advantage in studying less stable enzymes.

Data Presentation: Interpreting Solvent Isotope Effects

The solvent isotope effect is calculated as the ratio of the reaction rate in H₂O (with HEPES) to the rate in D₂O (with this compound). The kinetic parameters k_cat and k_cat/K_m should be determined in both solvents.

Kinetic ParameterRate in H₂O (HEPES)Rate in D₂O (this compound)Solvent Kinetic Isotope Effect (SKIE = kH₂O/kD₂O)Mechanistic Implication
k_catk_cat(H₂O)k_cat(D₂O)D(k_cat)Indicates a proton transfer in a step at or after substrate binding.
k_cat/K_m(k_cat/K_m)H₂O(k_cat/K_m)D₂OD(k_cat/K_m)Suggests a proton transfer in a step up to and including the first irreversible step.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Assay

This protocol provides a general framework for a continuous spectrophotometric enzyme assay. It should be adapted based on the specific enzyme and substrate.

Materials:

  • Enzyme of interest

  • Substrate

  • HEPES buffer (for H₂O control)

  • This compound buffer (for D₂O experiment)

  • Deionized H₂O

  • Deuterium oxide (D₂O, 99.9%)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Buffer Preparation:

    • Prepare a stock solution of HEPES buffer at the desired concentration and pH in deionized H₂O.

    • Prepare a parallel stock solution of this compound buffer at the same concentration in D₂O. Adjust the pH meter reading to account for the pD, aiming for a final pD that is equivalent to the pH of the H₂O buffer (pD = pH_reading + 0.4).[3]

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture by adding the buffer, substrate, and any other necessary co-factors. The final volume is typically 1-3 mL.

    • Prepare separate reaction mixtures for the H₂O and D₂O experiments.

  • Enzyme Preparation:

    • Prepare a stock solution of the enzyme in the respective buffer (HEPES in H₂O or this compound in D₂O). Keep the enzyme solution on ice.

  • Assay Measurement:

    • Place the cuvette with the reaction mixture in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C) for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly by inversion.

    • Immediately start recording the change in absorbance at the predetermined wavelength over time.

    • Record the data for a sufficient duration to obtain a linear initial rate.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Repeat the assay at various substrate concentrations to determine the kinetic parameters (K_m and V_max).

    • Perform the entire set of experiments in both H₂O and D₂O to calculate the SKIE.

Protocol 2: Measurement of Solvent Kinetic Isotope Effect (SKIE)

This protocol outlines the specific steps for determining the SKIE on the kinetic parameters of an enzyme.

Methodology:

  • Determine pL-Rate Profiles:

    • Measure the enzyme activity (initial rate) at various pH values in H₂O using HEPES buffer.

    • Measure the enzyme activity at various pD values in D₂O using this compound buffer. Remember to correct the pH meter readings to obtain the pD.

    • Plot the initial rates as a function of pH and pD to generate the pL-rate profiles.

  • Select pL for SKIE Measurement:

    • From the pL-rate profiles, identify the pL-independent region where the enzyme activity is maximal and not sensitive to small changes in pL. The SKIE should be measured in this region to avoid artifacts from pKa shifts.[3]

  • Determine Kinetic Parameters in H₂O and D₂O:

    • At the selected pH (in H₂O) and the corresponding pD (in D₂O), perform substrate saturation experiments.

    • Measure the initial reaction rates at a range of substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine V_max and K_m in both H₂O and D₂O.

  • Calculate the SKIE:

    • Calculate the SKIE on k_cat (or V_max) as: D(k_cat) = k_cat(H₂O) / k_cat(D₂O).

    • Calculate the SKIE on k_cat/K_m as: D(k_cat/K_m) = (k_cat/K_m)H₂O / (k_cat/K_m)D₂O.

Visualizations

Experimental_Workflow_SKIE cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion prep_h2o Prepare HEPES in H₂O assay_h2o Run Assay in H₂O prep_h2o->assay_h2o prep_d2o Prepare this compound in D₂O (Correct for pD) assay_d2o Run Assay in D₂O prep_d2o->assay_d2o kinetics_h2o Determine Kinetic Parameters (k_cat, K_m) in H₂O assay_h2o->kinetics_h2o kinetics_d2o Determine Kinetic Parameters (k_cat, K_m) in D₂O assay_d2o->kinetics_d2o calc_skie Calculate SKIE (kH₂O / kD₂O) kinetics_h2o->calc_skie kinetics_d2o->calc_skie conclusion Mechanistic Interpretation calc_skie->conclusion

Caption: Workflow for determining the solvent kinetic isotope effect.

Logical_Relationship_pD_Correction cluster_measurement Measurement in D₂O cluster_calculation Correction cluster_result Result ph_meter pH Meter Reading in D₂O (Calibrated with H₂O buffers) correction_factor Correction Factor (+ 0.4) ph_meter->correction_factor pd_value Accurate pD Value correction_factor->pd_value

Caption: Logical relationship for pD correction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting pH Instability in HEPES-d18 Buffered Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering pH instability in their experiments using HEPES-d18 buffered media. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols will help you identify and resolve common issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound buffered medium is showing a significant pH shift. What are the common causes?

Several factors can contribute to pH instability in your this compound buffered media. The most common culprits include:

  • Temperature Fluctuations: The pKa of HEPES, the measure of its buffering capacity, is temperature-dependent. As temperature increases, the pKa of HEPES decreases, which can lead to a drop in the pH of your solution.[1][2]

  • Carbon Dioxide (CO2) Absorption: When exposed to atmospheric CO2, or more significantly, placed in a CO2 incubator, HEPES-buffered media can become acidic.[3][4] This is due to the formation of carbonic acid in the medium.

  • Microbial Contamination: Bacteria, yeast, or other microbial contaminants can metabolize components of your media, producing acidic or alkaline byproducts that alter the pH.[5][6]

  • Contamination with Acids or Bases: Accidental introduction of acidic or alkaline substances, for example, from improperly cleaned labware, can directly impact the pH of your buffer.[5]

  • Incorrect Preparation or Concentration: Errors in weighing this compound, improper pH adjustment during preparation, or using a concentration outside the optimal buffering range can lead to instability. The effective buffering range for HEPES is pH 6.8 to 8.2.[][8]

  • Interaction with Other Media Components: Certain components in your culture medium may interact with the HEPES buffer, affecting its performance.

  • Evaporation: Long-term storage or experiments in environments with high temperatures and poor ventilation can lead to the evaporation of volatile components, concentrating the buffer and altering the pH.[5]

Q2: How does temperature affect the pH of my this compound buffered media?

The dissociation constant (pKa) of HEPES is sensitive to temperature changes. Generally, the pKa of HEPES decreases as the temperature increases. This means that a solution prepared to a specific pH at room temperature will have a different, typically lower, pH at a higher temperature, such as 37°C in an incubator.[2][9] It is crucial to adjust the pH of your this compound buffered media at the temperature at which you will be conducting your experiment.

Q3: Can I use this compound buffered media in a CO2 incubator?

Using media solely buffered with HEPES in a CO2 incubator is generally not recommended. The CO2 in the incubator will dissolve in the media to form carbonic acid, causing the pH to drop significantly.[3] If your experimental setup requires a CO2 incubator, it is best to use a medium that contains a bicarbonate buffering system in addition to HEPES. The bicarbonate system will work in conjunction with the CO2 to maintain a stable physiological pH.[10][11]

Q4: I suspect microbial contamination is causing the pH to change. How can I confirm this and what should I do?

Microbial contamination can be a significant source of pH instability. Here's how to address it:

  • Visual Inspection: Check your media for any signs of contamination, such as turbidity (cloudiness), a change in color, or the presence of a film or sediment.

  • Microscopy: Examine a small sample of your media under a microscope to look for bacteria, yeast, or fungi.

  • Sterility Testing: Plate a sample of your media on a nutrient agar plate and incubate it to see if any microbial colonies grow.

If you confirm contamination, discard the contaminated media and any reagents that may have come into contact with it. Thoroughly clean and sterilize all your equipment and prepare fresh, sterile media. Always use aseptic techniques when handling your media and cell cultures to prevent future contamination.[6]

Q5: What is the optimal concentration of this compound to use in my media?

For most cell culture applications, a HEPES concentration of 10 to 25 mM is recommended.[12][13] This concentration range typically provides sufficient buffering capacity without causing cytotoxic effects. However, the optimal concentration can vary depending on the specific cell line and experimental conditions. It is always best to test a range of concentrations to determine the most suitable one for your particular application.

Q6: How is this compound different from HEPES, and does this affect its buffering properties?

This compound is a deuterated form of HEPES, meaning that the 18 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[14][15][16] For the purposes of pH buffering, the chemical properties of this compound are expected to be very similar to those of HEPES. The primary difference is the increased molecular weight due to the presence of deuterium. This difference should be accounted for when preparing solutions of a specific molarity. The pKa and buffering range of this compound are not expected to differ significantly from HEPES.

Data Summary Tables

Table 1: pKa of HEPES at Different Temperatures

Temperature (°C)pKa
07.85
207.55
257.48
377.31

Data compiled from various sources, including[2][12]. The pKa value decreases by approximately 0.014 units for every 1°C increase in temperature.

Table 2: Common Biological Buffers and Their Properties

BufferpKa at 25°CUseful pH RangeNotes
HEPES 7.45 - 7.656.8 - 8.2Widely used in cell culture; low metal ion binding.[8]
MOPS 7.0 - 7.46.5 - 7.9Can interact with iron.[8]
MES 5.9 - 6.35.5 - 6.7Can interact with iron.[8]
Tris 8.17.1 - 9.1pKa is highly temperature-dependent.[17]
Phosphate 7.206.2 - 8.2Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[18][19]

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of this compound Buffered Media

This protocol describes the steps for preparing a sterile this compound buffered solution and adjusting its pH.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., cell culture grade water)

  • 1 M NaOH solution (sterile)

  • 1 M HCl solution (sterile)

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a temperature-compensated probe

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Calculate the required mass of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed. Remember to use the molecular weight of this compound for this calculation.

  • Dissolve the this compound: In a sterile beaker, add approximately 80% of the final volume of sterile water. While stirring with a sterile magnetic stir bar, slowly add the calculated mass of this compound powder. Continue stirring until the powder is completely dissolved.

  • Temperature Equilibration: If the final application will be at a different temperature (e.g., 37°C), place the beaker in a water bath set to that temperature and allow the solution to equilibrate.

  • pH Adjustment:

    • Place the calibrated pH probe into the solution.

    • Slowly add sterile 1 M NaOH dropwise to raise the pH. If you overshoot the target pH, use sterile 1 M HCl to lower it.

    • Allow the pH reading to stabilize before adding more acid or base.

    • Adjust the pH to the desired value for your experiment.

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.

  • Sterile Filtration: Filter the prepared buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile this compound buffered solution at 2-8°C, protected from light.[20]

Protocol 2: Troubleshooting pH Drift

This protocol provides a systematic approach to identifying the cause of pH instability.

Materials:

  • Your suspect this compound buffered media

  • Freshly prepared, sterile this compound buffered media (control)

  • Sterile culture vessels (e.g., flasks, plates)

  • Calibrated pH meter

  • Incubator (with and without CO2 control, if applicable)

  • Microscope

Procedure:

  • Initial pH Measurement: Measure and record the pH of both your suspect media and the freshly prepared control media.

  • Incubation under Experimental Conditions:

    • Aliquot both the suspect and control media into separate, sterile culture vessels.

    • Place one set of vessels (suspect and control) in your standard experimental incubator (e.g., 37°C, 5% CO2).

    • Place a second set of vessels in an incubator at the same temperature but without CO2.

    • Leave a third set of vessels tightly capped on a benchtop at room temperature.

  • pH Monitoring: Measure and record the pH of all samples at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Microbial Contamination Check: At each time point, take a small aliquot from each sample and examine it under a microscope for signs of microbial growth.

  • Data Analysis: Compare the pH changes in the different conditions:

    • If both suspect and control media show a pH drop in the CO2 incubator but remain stable in the non-CO2 incubator and at room temperature: The issue is likely due to the interaction with CO2.

    • If the suspect medium shows a significant pH shift in all conditions while the control remains stable: This suggests a problem with the initial preparation of the suspect media (e.g., incorrect concentration, contamination).

    • If the suspect medium shows a pH shift and visible microbial growth: The instability is due to contamination.

    • If the pH of all samples changes with temperature: This confirms the temperature-dependent nature of the buffer's pKa.

Diagrams

Diagram 1: Troubleshooting Workflow for pH Instability

TroubleshootingWorkflow start pH Instability Detected check_preparation Verify Buffer Preparation (Concentration, pH Adjustment) start->check_preparation check_contamination Check for Microbial Contamination (Visual, Microscopy) start->check_contamination check_co2 Assess CO2 Exposure (Incubator Conditions) start->check_co2 check_temp Evaluate Temperature Effects (Measure pH at Experimental Temp) start->check_temp reprepare_buffer Prepare Fresh, Sterile Buffer check_preparation->reprepare_buffer Incorrect? aseptic_technique Implement Strict Aseptic Technique check_contamination->aseptic_technique Contaminated? use_bicarbonate Use Bicarbonate Co-buffer for CO2 Incubators check_co2->use_bicarbonate CO2 Exposure? adjust_ph_at_temp Adjust pH at Final Experimental Temperature check_temp->adjust_ph_at_temp Temp Variation? issue_identified Issue Identified reprepare_buffer->issue_identified aseptic_technique->issue_identified use_bicarbonate->issue_identified adjust_ph_at_temp->issue_identified

A workflow to diagnose the cause of pH instability.

Diagram 2: Factors Affecting this compound Buffer pH Stability

FactorsAffectingpH ph_stability This compound pH Stability temp Temperature ph_stability->temp co2 CO2 Exposure ph_stability->co2 contamination Microbial Contamination ph_stability->contamination preparation Buffer Preparation ph_stability->preparation other_substances Other Substances ph_stability->other_substances

Key factors that can influence the pH of your media.

Diagram 3: HEPES Buffering Equilibrium

HEPES_Equilibrium HEPES_H HEPES-H (Protonated Form) Acid HEPES_neg HEPES⁻ (Deprotonated Form) Conjugate Base HEPES_H->HEPES_neg pKa ≈ 7.5 H_ion H⁺ HEPES_H->H_ion

The equilibrium between the acidic and basic forms of HEPES.

References

Technical Support Center: Preventing HEPES-d18 Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on understanding, identifying, and preventing phototoxicity associated with the use of HEPES-d18 buffer in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent widely used in cell culture media to maintain a stable physiological pH (typically 7.2 - 7.4). It is particularly useful for live-cell imaging experiments conducted outside of a CO₂ incubator, where the bicarbonate-CO₂ buffering system of standard media is ineffective.[1][2] The "-d18" designation refers to a deuterated version of HEPES, where 18 hydrogen atoms have been replaced by deuterium. This isotopic substitution is often used in metabolic studies or to alter chemical reaction kinetics, but it does not prevent the fundamental phototoxic properties of the HEPES molecule.

Q2: What is HEPES-induced phototoxicity?

HEPES-induced phototoxicity is a phenomenon where HEPES buffer, upon exposure to light (particularly the high-intensity light used in fluorescence microscopy), generates cytotoxic molecules.[3][4] This process is significantly amplified by the presence of photosensitizers like riboflavin (Vitamin B2) and phenol red, which are common components of cell culture media.[4][5] The interaction between light, the photosensitizer, and HEPES produces reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂), which causes oxidative stress and damages cellular components, leading to cell death.[6][7][8]

Q3: How can I identify phototoxicity in my live-cell imaging experiment?

Identifying phototoxicity involves observing both morphological and physiological signs of cellular stress during or after imaging. Common indicators include:

  • Rapid Cell Death: Cells suddenly stop moving, round up, and detach from the substrate.

  • Membrane Blebbing: The cell membrane forms irregular bulges, a hallmark of apoptosis.[9]

  • Reduced Proliferation: Cells imaged for a prolonged period fail to divide at a normal rate compared to non-imaged control cells.[9]

  • Altered Morphology: Changes in the shape of the cell or its organelles, such as mitochondrial fragmentation.[10]

  • Loss of Motility: For migratory cells, a noticeable decrease or complete cessation of movement.[11]

  • Photobleaching is NOT a reliable indicator: While often occurring alongside phototoxicity, photobleaching (the fading of a fluorophore) and phototoxicity are separate processes. Significant phototoxicity can occur even before photobleaching becomes apparent.[9][12]

Q4: What are the primary strategies to prevent HEPES phototoxicity?

Prevention strategies focus on minimizing the components of the phototoxic reaction: light, photosensitizers, and the HEPES buffer itself.

  • Reduce Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.[1][13]

  • Optimize the Imaging Medium: Switch to a medium that is free of phenol red and, ideally, riboflavin.[14][15]

  • Use an Alternative Buffer: Replace HEPES with a less phototoxic buffer or use a CO₂-independent medium.[16][17]

  • Supplement with Antioxidants: Add ROS scavengers to the medium to neutralize the harmful byproducts of the photochemical reaction.[9][13]

Troubleshooting Guide

Problem: My cells look healthy before imaging, but die rapidly under the microscope.

This is a classic sign of acute phototoxicity. Follow these troubleshooting steps to diagnose and resolve the issue.

Step Action Rationale
1. Assess Light Exposure Reduce excitation light intensity to the minimum (e.g., 1-5% laser power). Increase camera gain or use a more sensitive detector to compensate. Minimize the total imaging time and the frequency of image acquisition.[1]The amount of ROS generated is directly related to the intensity and duration of light exposure. This is the fastest and easiest variable to adjust.
2. Evaluate Imaging Medium Prepare two parallel samples: one in your standard HEPES-containing medium and another in a phenol red-free and riboflavin-free basal medium (e.g., DMEM) buffered with HEPES. Image both under the same conditions.This step isolates the contribution of common photosensitizers. Riboflavin and phenol red absorb light and transfer that energy to HEPES, dramatically increasing H₂O₂ production.[5][14]
3. Change the Buffer System If phototoxicity persists even in a sensitizer-free medium, replace the HEPES buffer entirely.HEPES itself can generate a baseline level of ROS. Switching to a more photo-inert buffer removes the primary substrate for the phototoxic reaction.
4. Add Antioxidants Supplement your final imaging medium with an antioxidant such as Trolox or sodium pyruvate.Antioxidants act as ROS scavengers, neutralizing H₂O₂ and other free radicals as they are produced, thereby protecting the cells from oxidative damage.[9][18]

Data & Methodologies

Comparison of Buffering Systems and Media Additives

The following table summarizes the relative phototoxicity and key characteristics of different buffering agents and supplements used in live-cell imaging.

Buffer/AdditiveTypical ConcentrationpKa at 37°CAdvantagesDisadvantages & Phototoxicity Risk
HEPES 10-25 mM7.3Strong buffering capacity in the physiological range.[17]High Phototoxicity Risk , especially with riboflavin/phenol red. Generates H₂O₂ upon light exposure.[4][6]
MOPS 20 mM7.0Lower phototoxicity than HEPES.[17]Buffering range is slightly lower than ideal for some cell types.
Bicarbonate/CO₂ Varies6.1The most "natural" and non-toxic buffering system for cells.Requires a stage-top incubator with precise 5% CO₂ control, which can be cumbersome.[1]
Trolox 250-500 µMN/APotent antioxidant; effectively scavenges ROS to protect cells.[9]Can have off-target effects in some sensitive assays.
Sodium Pyruvate 1-10 mMN/ANatural metabolite that scavenges H₂O₂; provides an additional energy source.[14][18]Can alter cellular metabolism, which may be a confounding factor.
Experimental Protocol: Assessing Phototoxicity with a Viability Assay

This protocol uses two fluorescent dyes, Hoechst 33342 and Propidium Iodide (PI), to quantitatively assess cell viability after light exposure.

Objective: To compare the viability of cells imaged in a HEPES-buffered medium versus a MOPS-buffered medium.

Materials:

  • Cells plated on a glass-bottom imaging dish.

  • Imaging Medium A: Phenol red-free DMEM with 25 mM HEPES.

  • Imaging Medium B: Phenol red-free DMEM with 20 mM MOPS.

  • Hoechst 33342 solution (1 mg/mL stock).

  • Propidium Iodide (PI) solution (1 mg/mL stock).

  • Fluorescence microscope with DAPI and TRITC filter sets.

Methodology:

  • Prepare Media: Prepare Imaging Medium A and B and warm to 37°C.

  • Cell Preparation: Replace the culture medium in two separate dishes of cells with Imaging Medium A and Imaging Medium B, respectively.

  • Imaging Protocol:

    • Place the "Medium A" dish on the microscope stage.

    • Select several fields of view.

    • Expose each field of view to a high-intensity light protocol designed to simulate a demanding, long-term imaging experiment (e.g., 488 nm laser at 50% power, one image every 30 seconds for 30 minutes).

    • Repeat the exact same imaging protocol for the "Medium B" dish. Keep a third dish as a non-imaged control.

  • Staining:

    • After the imaging protocol is complete, add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 1 µg/mL to all dishes (including the control).

    • Incubate for 10-15 minutes at 37°C.

  • Viability Assessment:

    • Using low-intensity illumination to avoid further damage, acquire two images from each previously imaged field of view:

      • One image using the DAPI channel (for Hoechst, staining all cell nuclei blue).

      • One image using the TRITC/RFP channel (for PI, staining the nuclei of dead/membrane-compromised cells red).

  • Data Analysis:

    • For each field of view, count the total number of nuclei (blue) and the number of dead nuclei (red).

    • Calculate the percent viability: (Total Nuclei - Dead Nuclei) / Total Nuclei * 100.

    • Compare the viability percentages between the control, HEPES, and MOPS conditions.

Visual Guides and Pathways

Mechanism of HEPES-Induced Phototoxicity

The diagram below illustrates the signaling pathway leading to cell damage. Light excites a photosensitizer (e.g., riboflavin in the medium), which then reacts with HEPES and molecular oxygen to produce hydrogen peroxide (H₂O₂), a key ROS that induces oxidative stress and apoptosis.

Phototoxicity_Pathway cluster_0 Extracellular (Imaging Medium) cluster_1 Intracellular Light Excitation Light (e.g., 488 nm) PS Photosensitizer (e.g., Riboflavin) Light->PS excites HEPES HEPES Buffer PS->HEPES reacts with H2O2 Hydrogen Peroxide (H₂O₂) HEPES->H2O2 generates O2 Oxygen (O₂) O2->H2O2 Cell Live Cell H2O2->Cell diffuses into Damage Oxidative Stress & Cell Damage Cell->Damage leads to Apoptosis Apoptosis Damage->Apoptosis

Caption: The photochemical reaction cascade of HEPES-induced phototoxicity.

Troubleshooting Workflow for Live-Cell Imaging

This workflow provides a logical sequence of steps to diagnose and mitigate suspected phototoxicity during an experiment.

Troubleshooting_Workflow Start Start: Observe cell stress or death during imaging CheckLight Step 1: Reduce Light - Lower laser power - Shorten exposure time Start->CheckLight CheckMedium Step 2: Change Medium - Use phenol red-free - Use riboflavin-free CheckLight->CheckMedium If problem persists Resolved Problem Resolved: Continue Optimized Imaging CheckLight->Resolved If resolved CheckBuffer Step 3: Replace Buffer - Switch HEPES to MOPS - Use CO₂-independent medium CheckMedium->CheckBuffer If problem persists CheckMedium->Resolved If resolved AddAntioxidant Step 4: Add Antioxidant - Add Trolox - Add Sodium Pyruvate CheckBuffer->AddAntioxidant If problem persists CheckBuffer->Resolved If resolved AddAntioxidant->Resolved

Caption: A step-by-step workflow for troubleshooting phototoxicity.

References

Technical Support Center: Unexpected Cell Death in HEPES-d18 Supplemented Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cell death observed in cultures supplemented with deuterated HEPES (HEPES-d18). This resource is intended for researchers, scientists, and drug development professionals encountering this issue during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after switching to a medium supplemented with this compound. What could be the primary cause?

Q2: How does light exposure lead to HEPES-mediated cytotoxicity?

A2: When exposed to light, particularly in the presence of a photosensitizer like riboflavin, HEPES can participate in photochemical reactions that generate reactive oxygen species (ROS), including free radicals and hydrogen peroxide.[1][2][5] These ROS can damage cellular components, leading to oxidative stress and ultimately cell death.

Q3: Is this compound expected to be more or less toxic than non-deuterated HEPES?

A3: There is a lack of direct scientific literature comparing the cytotoxicity of this compound to that of non-deuterated HEPES. However, the mechanism of toxicity is primarily linked to the generation of free radicals. The substitution of hydrogen with deuterium (the kinetic isotope effect) results in a stronger C-D bond compared to a C-H bond. This could potentially make this compound more resistant to chemical reactions that involve the cleavage of these bonds, which may be a step in the formation of radical species. Theoretically, this might lead to a lower rate of cytotoxic byproduct formation. Despite this, it is crucial to handle this compound supplemented media with the same precautions as standard HEPES-containing media until specific studies are conducted.

Q4: Can this compound toxicity occur even in the absence of light?

A4: While photosensitivity is the major cause of HEPES-induced cytotoxicity, some studies suggest that piperazine-ring-based buffers like HEPES can also form radicals in the presence of metal ions, such as iron or copper, through Fenton-like reactions.[1][6] Therefore, it is advisable to use high-purity, cell culture-grade water and reagents to minimize metal ion contamination.

Q5: What are the typical signs of HEPES-induced cell death?

A5: The morphological and physiological signs of cell death can vary depending on the cell type and the severity of the insult. Common observations include reduced cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and signs of apoptosis or necrosis.

Troubleshooting Guide

If you are experiencing unexpected cell death in your this compound supplemented cultures, follow this troubleshooting guide.

Problem: Increased cell death after introducing this compound.
Potential Cause Troubleshooting Steps Expected Outcome
Photosensitivity of this compound 1. Minimize Light Exposure: Protect the this compound supplemented medium and cell cultures from light at all stages (preparation, storage, and incubation). Use amber bottles for media storage and keep cultures in a dark incubator.[4] 2. Filter Light: If working in a lighted environment is unavoidable, use light filters on fluorescent lamps to block shorter wavelengths (below 540 nm). 3. Control Experiment: Culture cells in the same basal medium without this compound and with standard HEPES under identical light and dark conditions to determine if the issue is specific to the deuterated compound or HEPES in general.Reduced cell death in cultures protected from light.
Hydrogen Peroxide Formation 1. Add Antioxidants: Supplement the culture medium with antioxidants like sodium pyruvate (1-10 mM), N-acetylcysteine (NAC), or catalase to neutralize hydrogen peroxide.[2] 2. Test for H₂O₂: Use a hydrogen peroxide assay kit to measure the concentration of H₂O₂ in your medium after exposure to light.Improved cell viability with the addition of antioxidants. Confirmation of H₂O₂ presence in light-exposed media.
Concentration of this compound 1. Optimize Concentration: Reduce the concentration of this compound in your medium. The typical range for HEPES is 10-25 mM. Determine the minimum concentration required for adequate buffering.Decreased cytotoxicity at lower concentrations of this compound.
Interaction with Media Components 1. Riboflavin-Free Medium: If possible, test a medium formulation with reduced or no riboflavin.[2]Reduced phototoxicity in the absence of riboflavin.
Contamination 1. Check for Contamination: Rule out other common causes of cell death, such as microbial contamination (bacteria, fungi, mycoplasma).Absence of contaminants upon testing.

Experimental Protocols

Protocol 1: Assessing Photosensitivity of this compound Containing Medium

Objective: To determine if light exposure to this compound supplemented medium is causing cytotoxicity.

Methodology:

  • Prepare your complete cell culture medium supplemented with the working concentration of this compound.

  • Divide the medium into two sterile, light-protected containers (e.g., wrapped in aluminum foil).

  • Expose one container of medium to ambient laboratory light for a defined period (e.g., 4, 8, and 24 hours). Keep the other container in complete darkness as a control.

  • Seed your cells at a standard density in a multi-well plate.

  • After the light exposure period, use the light-exposed and dark-control media to culture the cells.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay, or a live/dead staining kit).

Protocol 2: Evaluating the Protective Effect of Antioxidants

Objective: To determine if antioxidants can mitigate the cytotoxic effects observed with this compound supplemented medium.

Methodology:

  • Prepare your complete cell culture medium supplemented with this compound.

  • Prepare a second batch of the same medium further supplemented with an antioxidant (e.g., 5 mM sodium pyruvate).

  • Expose both media to light for a period known to induce cytotoxicity (as determined in Protocol 1).

  • Culture your cells in the light-exposed media with and without the antioxidant. Include a dark-control medium as a baseline.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability.

Visualizations

Signaling Pathway of HEPES-Induced Phototoxicity

HEPES_Phototoxicity cluster_0 Light Exposure cluster_1 Chemical Reaction cluster_2 Cellular Effects Light Visible Light Riboflavin Riboflavin (Photosensitizer) Light->Riboflavin Activates HEPES HEPES / this compound Riboflavin->HEPES Reacts with ROS Reactive Oxygen Species (ROS) HEPES->ROS Generates H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 Forms Cell Cell H2O2->Cell Damages OxidativeStress Oxidative Stress Cell->OxidativeStress Leads to CellDeath Cell Death (Apoptosis/Necrosis) OxidativeStress->CellDeath Induces

Caption: Mechanism of HEPES-induced phototoxicity.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Cell Death in this compound Culture CheckLight Is the culture exposed to light? Start->CheckLight ProtectFromLight Action: Minimize light exposure CheckLight->ProtectFromLight Yes CheckConcentration Is this compound concentration optimal? CheckLight->CheckConcentration No ProblemSolved1 Problem Resolved ProtectFromLight->ProblemSolved1 ReduceConcentration Action: Lower This compound concentration CheckConcentration->ReduceConcentration No AddAntioxidants Action: Add antioxidants (e.g., pyruvate) CheckConcentration->AddAntioxidants Yes ProblemSolved2 Problem Resolved ReduceConcentration->ProblemSolved2 CheckOther Investigate other causes (e.g., contamination) AddAntioxidants->CheckOther

Caption: Troubleshooting workflow for this compound cytotoxicity.

By following these guidelines, researchers can effectively troubleshoot and mitigate unexpected cell death in cultures supplemented with this compound.

References

Technical Support Center: Optimizing HEPES-d18 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of HEPES-d18, with a focus on minimizing potential cytotoxicity in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is the deuterated form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent.[1][2] It is commonly used in cell culture to maintain a stable physiological pH.[1][3][4] The deuterium labeling makes this compound a useful tracer and an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1]

Q2: What is the recommended concentration range for this compound in cell culture?

The recommended final concentration of HEPES in cell culture media is typically between 10 mM and 25 mM.[3][4][5] Concentrations below 10 mM may not provide sufficient buffering capacity, while concentrations above 25 mM may lead to cytotoxicity.[4] For most applications, a concentration of 20 mmol/L is often sufficient.[6] It is important to note that the optimal concentration can be cell-type specific.

Q3: Is this compound cytotoxic?

While generally considered non-toxic to cells within the recommended concentration range, HEPES can exhibit cytotoxicity at higher concentrations.[5][7][8] The primary mechanism of HEPES-induced cytotoxicity is the production of hydrogen peroxide (H₂O₂) when exposed to light, particularly in the presence of riboflavin, a common component of cell culture media.[2][9][10] High concentrations of HEPES can also negatively affect the osmotic balance of cells.[8] It is presumed that the cytotoxic properties of this compound are comparable to those of its non-deuterated counterpart.

Q4: How can I minimize the potential cytotoxicity of this compound?

To minimize cytotoxicity, it is crucial to:

  • Optimize the concentration: Determine the lowest effective concentration for your specific cell line and experimental conditions.[5]

  • Protect from light: Store and handle HEPES-containing solutions in the dark to prevent the photochemical generation of hydrogen peroxide.[2][9][10][11]

  • Use freshly prepared media: Avoid long-term storage of HEPES-containing media, especially if exposed to light.

  • Consider alternatives: For light-sensitive experiments, consider using a different buffering system, such as a bicarbonate buffer, which does not have the same light-induced toxicity issues.[2][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced cell viability or proliferation after adding this compound. The this compound concentration is too high for your specific cell type.Perform a dose-response experiment to determine the optimal, non-toxic concentration (see Experimental Protocols section).
Light-induced cytotoxicity due to the formation of hydrogen peroxide.Protect the cell culture medium from light by using amber bottles or wrapping containers in foil. Minimize the exposure of the medium to light during experimental manipulations.[2][9][10][11]
Changes in cell morphology. The high concentration of this compound may be affecting cellular osmotic balance.Re-evaluate and lower the this compound concentration.
Inconsistent experimental results. Fluctuations in pH due to insufficient buffering capacity.Ensure the this compound concentration is within the effective range (10-25 mM).[3][4][5]
Degradation of this compound in the medium.Prepare fresh media for critical experiments.

Quantitative Data Summary

The following table summarizes the recommended concentrations and potential cytotoxic effects of HEPES. This data is based on studies with non-deuterated HEPES and is expected to be applicable to this compound.

Concentration Range Buffering Efficacy Cytotoxicity Risk Recommendations
< 10 mM May be insufficient to maintain stable pH.[4]LowNot generally recommended due to poor buffering capacity.
10 - 25 mM Optimal for most cell culture applications.[3][4][5]Low (increases with light exposure)Recommended for routine use. Protect from light.
> 25 mM Effective buffering.Increased risk of cytotoxicity.[4][8]Use with caution and only if necessary for specific applications. Thoroughly validate for your cell type.

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration Using a Cell Viability Assay

This protocol outlines a general method to determine the optimal, non-toxic concentration of this compound for a specific cell line using a standard cell viability assay, such as the MTT or PrestoBlue™ assay.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of sterile, pH-adjusted this compound.

    • Create a series of dilutions of your cell culture medium containing different final concentrations of this compound (e.g., 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Treatment:

    • Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound.

    • Include a control group with no this compound.

    • Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control group (0 mM this compound).

    • Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_hepes Prepare this compound dilutions in media add_media Add media with varying this compound concentrations prepare_hepes->add_media incubate Incubate for 24-72 hours add_media->incubate viability_assay Perform cell viability assay (e.g., MTT) incubate->viability_assay read_plate Measure absorbance/fluorescence viability_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_optimal Determine optimal concentration calculate_viability->determine_optimal

Caption: Workflow for determining the optimal this compound concentration.

cytotoxicity_pathway Light-Induced HEPES Cytotoxicity Pathway light Light hepes HEPES light->hepes activates h2o2 Hydrogen Peroxide (H₂O₂) hepes->h2o2 catalyzes production with Riboflavin riboflavin Riboflavin cell_damage Cell Damage / Cytotoxicity h2o2->cell_damage induces

Caption: Pathway of light-induced HEPES cytotoxicity.

References

Technical Support Center: Microbial Contamination in HEPES-d18 Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with microbial contamination in HEPES-d18 buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of the HEPES buffering agent, where 18 hydrogen atoms have been replaced with deuterium. It is commonly used in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of hydrogen signals from the buffer is critical for analyzing the molecules of interest.[1][2] Like its non-deuterated counterpart, it is effective at maintaining a stable pH in the range of 6.8 to 8.2.[2][3]

Q2: What are the common signs of microbial contamination in my this compound buffer?

Common indicators of microbial contamination include:

  • Visual Changes: The buffer solution may appear cloudy or turbid.[4][5]

  • pH Shift: A rapid change in the pH of the buffer, often indicated by a color change if a pH indicator is present, can signal bacterial growth.[4][5]

  • Visible Growth: In cases of severe contamination, you may observe clumps, films, or small, fibrous structures, which could be fungal or bacterial colonies.[6]

Q3: What are the primary sources of microbial contamination in laboratory buffers?

Microbial contamination can be introduced from various sources during the preparation and handling of buffer solutions. These include:

  • Water Quality: Using water that is not sterile or has a high microbial load is a primary source of contamination.[7]

  • Raw Materials: The this compound powder or other buffer components may have some level of microbial content if not sourced from a reputable supplier who tests for bioburden.[7]

  • Airborne Particles: Spores from bacteria and fungi are ubiquitous in the air and can contaminate the buffer during preparation if not performed in a sterile environment like a laminar flow hood.[6][7]

  • Equipment and Containers: Non-sterile glassware, stir bars, and storage bottles can introduce microorganisms.[7]

  • Personnel: Improper aseptic technique, such as not wearing gloves or working with open containers for extended periods, can lead to contamination from the operator.[7][8][9]

Q4: How can I prevent microbial contamination in my this compound buffer solutions?

Preventative measures are crucial for maintaining the sterility of your buffer solutions. Key strategies include:

  • Sterilization: After preparation, sterilize the buffer solution. The two most common methods are autoclaving (steam sterilization) and sterile filtration.[10][11] Note that not all buffer components are heat-stable, so sterile filtration is often preferred for sensitive solutions.

  • Aseptic Technique: Always prepare and handle the buffer in a sterile environment, such as a laminar flow hood or biological safety cabinet. Use sterile equipment and containers, and practice good personal hygiene.[10]

  • Proper Storage: Store sterilized buffers in tightly sealed, sterile containers. Refrigeration can slow down the growth of any potential contaminants.[10]

  • Use of Preservatives: In some applications where it will not interfere with downstream experiments, a chemical preservative like sodium azide can be added to inhibit microbial growth.[10]

Q5: Is it necessary to sterilize this compound buffer if it will be used immediately?

For many routine applications, if the buffer is prepared with high-quality reagents and water and used immediately, sterilization may not be strictly necessary. However, for sensitive applications such as cell culture or in the development of parenteral drug products, sterilization is highly recommended to ensure the integrity of the experiment and the safety of the final product.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to microbial contamination in your this compound buffer solutions.

Observed Issue Potential Cause Recommended Action(s)
Buffer appears cloudy or turbid. Bacterial or fungal contamination.1. Do not use the buffer. Discard the contaminated solution. 2. Review your buffer preparation and sterilization procedures. 3. Prepare a fresh batch of buffer using sterile techniques.
Unexpected pH shift in the buffer. Microbial metabolism can alter the pH.1. Verify the pH change with a calibrated pH meter. 2. If the pH has shifted significantly, assume contamination and discard the buffer. 3. Investigate potential sources of contamination in your workflow.
Visible particles or growth in the buffer. Significant bacterial or fungal growth.1. Immediately discard the contaminated buffer. 2. Thoroughly clean and sterilize all equipment and containers used for buffer preparation. 3. Consider performing a microbial limit test on a new batch of buffer to validate your process.
Inconsistent experimental results. Low-level microbial contamination or endotoxins.1. Test a sample of the buffer for microbial contamination using methods like plate counting or PCR. 2. Consider testing for endotoxins, especially if the buffer is used in cell-based assays or for drug product formulation.
Recurring contamination issues. Systemic issue with water quality, raw materials, or laboratory environment.1. Validate the quality of your water source. 2. Ensure raw materials are from a reliable source with low bioburden. 3. Review and reinforce aseptic techniques with all laboratory personnel. 4. Consider environmental monitoring of the laboratory air quality.

Quantitative Data Summary

The following tables provide illustrative data on potential microbial load and endotoxin levels in buffer solutions, as well as a comparison of common sterilization methods.

Table 1: Example Microbial Limits for Buffer Solutions in Different Applications

Application Total Aerobic Microbial Count (TAMC) Limit (CFU/mL) Total Yeast and Mold Count (TYMC) Limit (CFU/mL)
General Laboratory Use< 100< 10
Cell Culture< 1< 1
Parenteral Drug Formulation< 10< 1

CFU: Colony Forming Units. These limits are representative and may vary based on specific regulatory guidelines.

Table 2: Endotoxin Limits for Parenteral Products

Route of Administration Endotoxin Limit (EU/kg/hr)
Intravenous (IV) / Intramuscular (IM)5.0
Intrathecal0.2

EU: Endotoxin Units. The endotoxin limit for a buffer used in a parenteral product would be calculated based on the maximum dose of the final drug product.[4][13]

Table 3: Comparison of Sterilization Methods for Buffers

Method Efficacy Advantages Disadvantages
Autoclaving (121°C, 15 psi, 15-20 min) High- Kills bacteria, viruses, fungi, and spores.[11] - Cost-effective for large volumes.- May degrade heat-sensitive components. - Can cause changes in volume and pH.[10]
Sterile Filtration (0.22 µm filter) High- Suitable for heat-sensitive solutions. - Fast for small volumes.- Does not remove viruses or endotoxins effectively. - Filter can become clogged. - Higher cost for consumables.[14]
UV Irradiation Moderate to High- No heat involved.- Limited penetration, not suitable for large or opaque volumes. - Efficacy can be affected by suspended particles.[15]

Experimental Protocols

Protocol 1: Microbial Limit Test (Pour Plate Method)

This protocol is used to quantify the number of viable aerobic microorganisms in a buffer sample.

  • Sample Preparation: Aseptically transfer 1 mL of the this compound buffer solution to a sterile petri dish. For higher sensitivity, a larger volume can be passed through a 0.45 µm membrane filter, which is then placed on the agar surface.

  • Plating:

    • For Total Aerobic Microbial Count (TAMC), pour 15-20 mL of sterile, molten (cooled to ~45°C) Soybean-Casein Digest Agar into the petri dish.[16]

    • For Total Yeast and Mold Count (TYMC), pour 15-20 mL of sterile, molten (cooled to ~45°C) Sabouraud Dextrose Agar into a separate petri dish with the sample.[16]

  • Incubation: Gently swirl the plates to mix the sample with the agar and allow them to solidify. Incubate the TAMC plates at 30-35°C for 5 days and the TYMC plates at 20-25°C for 5 days.[16]

  • Counting: After incubation, count the number of visible colonies on each plate. The result is expressed as Colony Forming Units per milliliter (CFU/mL).

Protocol 2: Gram Staining of Liquid Buffer Sample

This protocol helps to quickly identify the presence and basic type (Gram-positive or Gram-negative) of bacteria in a contaminated buffer.

  • Smear Preparation: Aseptically place a loopful of the suspect this compound buffer onto a clean microscope slide and spread it thinly.[17] Allow the smear to air dry completely.

  • Heat Fixation: Pass the slide (smear side up) through the flame of a Bunsen burner 2-3 times to fix the cells to the slide.[18]

  • Staining:

    • Flood the slide with Crystal Violet for 1 minute, then rinse with water.[18]

    • Flood the slide with Gram's Iodine for 1 minute, then rinse with water.[18]

    • Decolorize with 95% ethanol or an acetone-alcohol mixture for 5-10 seconds, then immediately rinse with water.[17][18]

    • Counterstain with Safranin for 1 minute, then rinse with water.[18]

  • Microscopy: Blot the slide dry and examine under a microscope with an oil immersion lens. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

Protocol 3: PCR-Based Detection of Bacterial Contamination

This method provides a rapid and sensitive way to detect the presence of bacterial DNA in a buffer sample.

  • Sample Preparation:

    • Take a 1-2 mL aliquot of the this compound buffer solution.

    • To lyse any bacterial cells and release their DNA, the sample can be boiled for 5-10 minutes.

    • Use the lysate directly as the template in the PCR reaction.

  • PCR Reaction Setup:

    • In a PCR tube, combine the following:

      • PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

      • Forward and Reverse primers targeting the bacterial 16S rRNA gene (universal primers for broad bacterial detection)

      • The prepared buffer sample (template DNA)

      • Nuclease-free water to the final reaction volume.

  • Thermocycling: Perform PCR with the following general cycles:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (primer dependent).

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates bacterial DNA and thus contamination.

Visualizations

Troubleshooting_Workflow Troubleshooting Microbial Contamination start Suspicion of Contamination (e.g., Turbidity, pH Shift) visual_inspection Visual Inspection start->visual_inspection ph_check Check pH start->ph_check microscopy Microscopic Examination visual_inspection->microscopy decision_discard Contamination Confirmed? Discard Buffer ph_check->decision_discard microscopy->decision_discard remediation Root Cause Analysis decision_discard->remediation Yes end Monitor Future Batches decision_discard->end No prevention Implement Corrective Actions remediation->prevention prevention->end

Caption: Troubleshooting workflow for suspected microbial contamination.

Contamination_Testing_Workflow Contamination Testing Workflow start This compound Buffer Sample plate_count Microbial Limit Test (Pour Plate) start->plate_count gram_stain Gram Stain start->gram_stain pcr PCR for 16S rRNA start->pcr quantify Quantify CFU/mL plate_count->quantify identify_type Identify Gram Type gram_stain->identify_type detect_dna Detect Bacterial DNA pcr->detect_dna result Report Results quantify->result identify_type->result detect_dna->result

References

Validation & Comparative

A Comparative Guide to HEPES-d18 and Tris-d11 as Buffering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, the choice of buffering agent is a critical decision that can significantly impact experimental outcomes. While HEPES and Tris are ubiquitous in laboratories, their deuterated counterparts, HEPES-d18 and Tris-d11, offer unique advantages, particularly in applications sensitive to isotopic effects such as NMR spectroscopy and neutron scattering studies. This guide provides an objective comparison of this compound and Tris-d11, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal buffering agent for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a buffer, such as its pKa, temperature dependence, and potential for interaction with metal ions, are paramount considerations. Deuteration can subtly alter these characteristics, a factor that must be considered in experimental design.

PropertyThis compoundTris-d11Key Considerations
Chemical Structure Deuterated 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidDeuterated tris(hydroxymethyl)aminomethaneHEPES is a zwitterionic buffer, while Tris is a primary amine. This structural difference influences their interaction with other molecules.[1]
Molecular Weight ~256.42 g/mol [2][3]~132.20 g/mol [4][5][6][7]The higher molecular weight of this compound should be factored into concentration calculations.
pKa at 25°C Expected to be slightly higher than non-deuterated HEPES (~7.5)Expected to be slightly higher than non-deuterated Tris (~8.1)[8][9]The pKa of deuterated compounds is typically 0.2-0.6 units higher than their non-deuterated counterparts due to the stronger D-O bond compared to the H-O bond.
Effective pH Range ~6.8 - 8.2[8][10]~7.0 - 9.2[8]The effective buffering range is generally considered to be pKa ± 1.
Temperature Dependence (dpKa/°C) ~ -0.014~ -0.031Tris exhibits a more significant change in pKa with temperature fluctuations, which can be a critical factor in experiments requiring precise and stable pH control.[9][11]
Metal Ion Chelation Generally considered a poor chelator of most metal ions.[12]Can chelate certain metal ions, which may interfere with metalloenzyme activity.[13][14]For studies involving metal-dependent enzymes, HEPES is often the preferred choice to avoid interference.[12]
Solubility in Water High[1]High[1]Both buffers are readily soluble in aqueous solutions.

Performance in Key Experimental Applications

The choice between this compound and Tris-d11 can have a profound impact on the outcome of various biochemical and cell-based assays.

ApplicationThis compoundTris-d11Supporting Data & Considerations
Cell Culture Widely used due to its physiological pKa and low toxicity at typical working concentrations (10-25 mM).[15] It is particularly useful for experiments conducted outside of a CO2 incubator.[15]Less common for cell culture due to its higher pKa and potential for cytotoxicity at higher concentrations.[16]HEPES provides superior pH stability in the physiological range crucial for cell viability and growth.[15]
Enzyme Kinetics Often preferred for sensitive enzymes, especially metalloenzymes, due to its low metal-binding affinity.[13][17] Studies have shown that HEPES can yield higher catalytic efficiency for some enzymes compared to Tris.[13][17]Can sometimes act as an activator or inhibitor of certain enzymes. Its temperature-dependent pKa can also affect kinetic measurements.[11]The choice of buffer can significantly alter enzyme kinetic parameters such as Km and kcat.[13][17]
Protein Assays (e.g., Bradford) Generally compatible with most protein assays.Can interfere with some protein quantification methods, such as the Lowry assay.It is always recommended to perform a compatibility test with a known protein standard in the chosen buffer.
Chromatography Suitable for both cation and anion exchange chromatography due to its zwitterionic nature.[8]As a cationic buffer, Tris should be avoided with cation exchange columns.[8]The charge of the buffer molecule is a critical consideration in ion-exchange chromatography.
NMR Spectroscopy The deuteration makes it "invisible" in 1H NMR, reducing solvent-related background signals and allowing for clearer observation of the biomolecule of interest.Similar to this compound, its deuteration is advantageous for reducing background signals in 1H NMR studies of proteins and nucleic acids.[10][15]Both deuterated buffers are primarily used to simplify NMR spectra and enhance the signal from the analyte.

Experimental Protocols

To facilitate an informed decision, detailed methodologies for key comparative experiments are provided below.

Protocol 1: Determination of Buffer Capacity by Titration

This experiment quantifies a buffer's resistance to pH change upon the addition of an acid or base.

Materials:

  • This compound and Tris-d11 solutions (e.g., 50 mM, pH 7.5)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Burettes

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Calibrate the pH meter using standard pH buffers.

  • Place a 50 mL aliquot of the this compound buffer solution in a beaker with a stir bar.

  • Record the initial pH of the solution.

  • Slowly titrate the buffer with 0.1 M HCl from a burette, recording the pH after each 0.5 mL increment.

  • Continue the titration until the pH drops by at least 2 units.

  • Repeat the titration with a fresh 50 mL aliquot of the this compound buffer using 0.1 M NaOH, recording the pH after each 0.5 mL increment until the pH rises by at least 2 units.

  • Repeat steps 2-6 for the Tris-d11 buffer solution.

  • Plot the pH versus the volume of acid or base added for each buffer. The buffer capacity is the region of the curve where the pH changes the least upon addition of acid or base.

Protocol 2: Evaluation of Buffer Effects on Enzyme Kinetics

This protocol assesses the influence of the buffering agent on the activity of a model enzyme (e.g., lactate dehydrogenase).

Materials:

  • Purified enzyme (e.g., lactate dehydrogenase)

  • Enzyme substrate (e.g., pyruvate)

  • Cofactor (e.g., NADH)

  • This compound buffer (e.g., 50 mM, pH 7.5)

  • Tris-d11 buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare reaction mixtures containing the substrate and cofactor in both this compound and Tris-d11 buffers.

  • Equilibrate the reaction mixtures and the spectrophotometer to the desired temperature.

  • Initiate the reaction by adding a small, fixed amount of the enzyme to the cuvette.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption).

  • Calculate the initial reaction velocity (rate of change in absorbance).

  • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax) in each buffer.

  • Compare the kinetic parameters obtained in this compound and Tris-d11 to evaluate the effect of the buffer on enzyme activity.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and a typical experimental workflow.

ChemicalStructures cluster_HEPES This compound cluster_Tris Tris-d11 HEPES_img Tris_img

Fig 1. Chemical Structures of this compound and Tris-d11.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Buffer Solutions (this compound & Tris-d11) C Perform Buffer Capacity Titration A->C B Prepare Enzyme and Substrate Solutions D Conduct Enzyme Kinetics Assays B->D E Plot Titration Curves & Determine Buffer Capacity C->E F Calculate Km and Vmax D->F G Compare Performance & Select Optimal Buffer E->G F->G

Fig 2. Workflow for Comparing Buffering Agents.

Conclusion

Both this compound and Tris-d11 are valuable tools for researchers, particularly in the context of NMR-based structural biology. However, their distinct physicochemical properties dictate their suitability for different applications. This compound, with its physiological pKa, lower temperature sensitivity, and minimal metal ion interaction, is often the superior choice for cell culture and studies involving sensitive enzymes. Tris-d11, while a robust buffer in the slightly alkaline range, requires careful consideration of its temperature-dependent pKa and potential for metal chelation. By carefully evaluating the experimental requirements and utilizing the protocols outlined in this guide, researchers can make an informed decision to ensure the integrity and reproducibility of their results.

References

The Unseen Influence: A Guide to Deuterium Isotope Effects of HEPES-d18 in Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precision in kinetic assays is paramount. The choice of buffer, often seen as a passive component, can significantly influence experimental outcomes. The use of deuterated compounds, such as HEPES-d18 in a deuterium oxide (D₂O) solvent, introduces isotopic effects that can be both a powerful mechanistic tool and a potential source of variation if not properly understood. This guide provides a comparative analysis of using a this compound/D₂O buffer system versus its protonated counterpart (HEPES/H₂O) and other commonly used biological buffers, supported by established principles of solvent kinetic isotope effects (SKIEs).

Understanding the Solvent Isotope Effect (SIE)

When H₂O is replaced with D₂O as the solvent, a solvent isotope effect (SIE) can be observed. This arises from the differences in the physical and chemical properties of deuterium and protium. In a this compound/D₂O system, all exchangeable protons on the HEPES molecule, the enzyme, and any co-solutes are replaced with deuterium. This global isotopic substitution can alter reaction rates through several mechanisms:

  • Changes in pKₐ: The pKₐ values of ionizable groups on the buffer, substrate, and enzyme will increase in D₂O. A common rule of thumb is that the pD is approximately 0.4 units higher than the pH reading from a standard glass electrode. This shift can alter the pH-rate profile of an enzyme.

  • Viscosity Differences: D₂O is about 24% more viscous than H₂O at 25°C, which can slow down diffusion-controlled steps in a reaction.

  • Hydrogen Bonding: Deuterium forms stronger hydrogen bonds than protium. This can affect the stability of the enzyme's ground state and transition state, thereby altering the activation energy.

  • Proton Transfer Steps: If a proton transfer is part of the rate-determining step, substituting it with a deuteron transfer will significantly slow down the reaction, leading to a "primary" kinetic isotope effect.

These effects can manifest as a "normal" SIE, where the reaction rate decreases in D₂O, or an "inverse" SIE, where the rate increases.[1][2] An inverse effect often points to an equilibrium step preceding the rate-limiting step, where the reactant state is destabilized in D₂O more than the transition state.[1]

This compound in D₂O vs. Standard Buffers: A Comparative Analysis

HEPES is a zwitterionic "Good's" buffer widely favored in biochemical assays for its physiological pKₐ, minimal metal ion binding, and lower temperature sensitivity compared to many other buffers.[3][4] When considering the use of this compound in D₂O, it's essential to compare its expected performance against standard HEPES in H₂O and other common alternatives like Tris and Phosphate buffers.

Data Presentation: Comparison of Common Biological Buffers
BufferUseful pH RangepKₐ at 25°CTemperature Dependence (ΔpKₐ/°C)Key Characteristics & Potential Interactions
HEPES 6.8 – 8.27.5-0.014Low metal binding; low temperature sensitivity; suitable for many enzymatic assays.[3][4][5]
This compound (in D₂O) ~7.2 – 8.6 (pD)~8.0 (pKₐ in D₂O)Similar to HEPESIntroduces solvent isotope effects; pD is ~0.4 units higher than pH reading.[6]
Tris 7.0 – 9.08.1-0.028 to -0.031High temperature sensitivity; primary amine can be reactive; can chelate some metal ions.[7][8]
Phosphate (PBS) 6.2 – 8.27.2-0.0028Can inhibit enzymes (e.g., kinases) or act as a product; precipitates with divalent cations like Ca²⁺ and Mg²⁺.[9][10][11]
MOPS 6.5 – 7.97.2-0.015A "Good's" buffer, similar advantages to HEPES, very stable to temperature changes.[9][12]

Note: The pKₐ of HEPES in D₂O is estimated to be higher due to the general effect of D₂O on acid dissociation constants.

Experimental Considerations and Protocols

When designing kinetic assays involving deuterated buffers, careful experimental setup is crucial to obtain meaningful data.

Experimental Protocol: Measuring Solvent Isotope Effects
  • Enzyme and Substrate Preparation: Prepare concentrated stock solutions of the enzyme and substrate(s) in a non-buffered aqueous solution or lyophilize to remove the original buffer.

  • Buffer Preparation:

    • H₂O Buffer: Prepare the desired concentration of HEPES buffer (e.g., 50 mM) in high-purity H₂O. Adjust the pH to the target value at the intended experimental temperature.

    • D₂O Buffer: Prepare the same concentration of this compound buffer in high-purity D₂O (>99.8 atom % D). "Adjust" the pD by setting the pH meter to the target pH value minus 0.4 units (i.e., for a target pD of 7.4, adjust the meter reading to 7.0). This corrects for the isotope effect on the glass electrode.[6]

  • Kinetic Assay:

    • Equilibrate the reaction mixtures (buffer, enzyme, and any cofactors) at the desired temperature.

    • Initiate the reaction by adding the substrate. To ensure isotopic purity, the substrate should be dissolved in the respective H₂O or D₂O buffer.

    • Monitor the reaction progress using a suitable method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the progress curves in both H₂O and D₂O.

    • Calculate the kinetic parameters (e.g., k_cat and K_m) by performing the assay at varying substrate concentrations.

    • The solvent kinetic isotope effect (SKIE) is calculated as the ratio of the rate constant in H₂O to the rate constant in D₂O (SKIE = k_H₂O / k_D₂O).

Visualizing Isotope Effects and Buffer Selection

Diagrams can clarify the complex interplay of factors in choosing a buffer and understanding isotope effects.

SIE_Pathway cluster_0 Reaction in H₂O (Protonated System) cluster_1 Reaction in D₂O (Deuterated System) E_H Enzyme (E-H) ES_H E-S Complex (H₂O) E_H->ES_H k_on(H) S_H Substrate (S-H) S_H->ES_H P_H Product (P) ES_H->P_H k_cat(H) Comparison Compare Rates SKIE = k_cat(H) / k_cat(D) P_H->Comparison E_D Enzyme (E-D) ES_D E-S Complex (D₂O) E_D->ES_D k_on(D) S_D Substrate (S-D) S_D->ES_D P_D Product (P) ES_D->P_D k_cat(D) P_D->Comparison

Caption: Workflow for determining the solvent kinetic isotope effect (SKIE).

Caption: Decision tree for selecting an appropriate biological buffer.

Conclusion

The use of this compound in D₂O introduces predictable yet complex solvent isotope effects that can significantly alter enzyme kinetics compared to a standard HEPES/H₂O system. While direct experimental data on this compound is scarce, the principles of SKIEs provide a strong framework for predicting its behavior. A deuterated HEPES system offers the inherent advantages of HEPES—such as low temperature sensitivity and minimal metal chelation—while serving as a powerful tool for elucidating reaction mechanisms, particularly those involving proton transfer.[3][6] However, researchers must be mindful of the inherent pKₐ shift and viscosity changes. In contrast, buffers like Tris and Phosphate, while common, present significant limitations such as high temperature sensitivity and potential for reaction interference, respectively, which must be carefully considered in the experimental design.[7][10] The choice of a deuterated versus protonated buffer system should be a deliberate one, guided by the specific goals of the kinetic assay—whether for routine activity measurement or for in-depth mechanistic investigation.

References

A Comparative Performance Guide to HEPES-d18 and Other Deuterated Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of biological buffer is critical to maintaining experimental integrity, particularly in sensitive applications like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Deuterated buffers, such as HEPES-d18, are indispensable for minimizing solvent interference in ¹H-NMR studies. This guide provides an objective comparison of this compound's performance against other commonly used deuterated and non-deuterated buffers, supported by experimental data and detailed protocols.

Performance Comparison of Biological Buffers

The selection of an appropriate buffer is contingent on several factors, including the required pH range, the temperature of the experiment, and the presence of metal ions. The following tables summarize key performance indicators for HEPES and two other widely used buffers, Tris and Phosphate buffer. While specific data for the deuterated versions are not always available, the general properties of the protonated forms provide a strong basis for comparison. Deuteration is known to cause a slight shift in pKa; for instance, the pH meter reading in a D₂O solution (referred to as pH*) is typically 0.4 units lower than the true pD.[1]

BufferpKa at 25°CEffective pH RangeΔpKa/°CMetal Ion Binding
HEPES 7.48[2]6.8 - 8.2[2][3][4][5]-0.014[2][6]Negligible for Ca²⁺, Mg²⁺, Mn²⁺; weak for Cu²⁺[7][8][9][10]
Tris 8.06[7][11]7.0 - 9.0[3]-0.028 to -0.031Binds to Cu²⁺, Ni²⁺, and other transition metals[7]
Phosphate 7.20 (pKa₂)[1][7]5.8 - 8.0[1]-0.0028Precipitates with many divalent cations, including Ca²⁺ and Mg²⁺[7]

Table 1: Physicochemical Properties of Common Biological Buffers. This table outlines the key characteristics of HEPES, Tris, and Phosphate buffers that are critical for experimental design.

Performance in Specific Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, the primary advantage of using a deuterated buffer like this compound is the reduction of overwhelming solvent proton signals, which allows for clearer observation of the analyte's signals.[12] The choice of buffer can also significantly impact protein stability, which is crucial for acquiring high-quality spectra.[13] While high salt concentrations can sometimes improve protein solubility, they may compromise the performance of cryogenic NMR probes.[14]

BufferAdvantages in NMRDisadvantages in NMR
This compound Zwitterionic nature applicable in a wide range of chromatography; stable pH with temperature changes.[6][11]Can form radicals, so it should be avoided in redox process studies.[7]
Tris-d11 Commonly used for a variety of biochemical applications.Significant pH sensitivity to temperature changes, which can affect protein stability and spectral quality.[6][15][16]
Deuterated Phosphate Mimics physiological conditions and can stabilize many enzymes.[7]Can precipitate with divalent cations often required for protein function.[7]

Table 2: Performance of Deuterated Buffers in NMR Spectroscopy. A summary of the pros and cons of using this compound, Tris-d11, and deuterated phosphate buffers in NMR applications.

Mass Spectrometry (MS)

In mass spectrometry, buffer selection is critical as some buffers can suppress the analyte signal. "Good's buffers" like HEPES are generally considered suboptimal for MS as they can swamp the protein signal.[17] However, the degree of signal suppression is concentration-dependent.

BufferImpact on MS Signal
HEPES Can cause signal suppression, especially at concentrations ≥5 mM. However, at low concentrations (e.g., 0.05 mM), it may enhance signal intensity for some peptides.
Tris Can also suppress analyte ion signals, particularly at higher concentrations (≥5 mM).
Phosphate (in PBS) Known to cause substantial ion suppression.

Table 3: Buffer Performance in Mass Spectrometry. This table highlights the impact of different buffers on signal intensity in mass spectrometry.

Experimental Protocols

To empirically determine the optimal buffer for a specific protein and experimental setup, a thermal shift assay (also known as Differential Scanning Fluorimetry or ThermoFluor) is a rapid and economical method.[13][18] This assay measures the change in the thermal denaturation midpoint (Tm) of a protein in the presence of different buffers or ligands.[19][20] An increase in Tm indicates stabilization of the protein.

Protocol: Comparative Buffer Screening using Thermal Shift Assay

Objective: To identify the buffer system that provides the highest thermal stability for a target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO™ Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with a melt curve module

  • Buffer stock solutions (e.g., 1 M HEPES, 1 M Tris, 1 M Potassium Phosphate) at various pH values.

  • Deionized water

Procedure:

  • Prepare Buffer Screen Plate:

    • Prepare a 96-well plate with a matrix of buffer conditions. For example, screen HEPES, Tris, and Phosphate buffers at pH increments of 0.5 within their effective buffering ranges (e.g., HEPES from pH 6.5-8.0, Tris from pH 7.0-9.0, Phosphate from pH 6.0-8.0).

    • The final buffer concentration in the assay wells should be consistent (e.g., 50 mM).

  • Prepare Protein-Dye Master Mix:

    • In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume per well, the final concentrations should be approximately 2-5 µM for the protein and 5x for the dye.

    • Calculate the required volumes of protein stock, dye, and dilution buffer (e.g., deionized water) for the total number of wells.

  • Assay Plate Setup:

    • Add the appropriate volume of each buffer from the screen plate to the corresponding wells of a new 96-well PCR plate.

    • Add the protein-dye master mix to each well.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to perform a melt curve analysis. A typical program involves ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.[20]

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is the midpoint of the transition in the melt curve, which can be determined from the peak of the first derivative plot.[18]

    • Compare the Tm values across the different buffer conditions. The buffer that yields the highest Tm is considered the most stabilizing for the protein under the tested conditions.

Visualizing Experimental Workflows

Buffer Selection Workflow for Protein Stability Studies

G A Define Experimental Requirements (pH, Temperature, Metal Ions) B Select Candidate Buffers (HEPES, Tris, Phosphate, etc.) A->B C Prepare Buffer Screen (Vary pH and Buffer Type) B->C D Perform Thermal Shift Assay C->D E Analyze Melt Curves (Determine Tm for each condition) D->E F Identify Optimal Buffer (Highest Tm) E->F G Validate with Target Assay (e.g., NMR, MS, Enzyme Assay) F->G H Final Buffer Selection G->H

Caption: Workflow for selecting an optimal buffer for protein studies.

General Workflow for NMR Sample Preparation and Analysis

G A Protein Expression & Purification B Buffer Exchange into Deuterated Buffer (e.g., this compound) A->B C Concentrate Protein Sample B->C D Add D2O and Internal Standard C->D E Transfer to NMR Tube D->E F Acquire NMR Data E->F G Process and Analyze Spectra F->G

Caption: A generalized workflow for preparing a protein sample for NMR analysis using a deuterated buffer.

References

A Researcher's Guide to Validating the Isotopic Enrichment of Commercial HEPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated reagents is paramount. This guide provides a comprehensive comparison of methodologies to validate the isotopic enrichment of commercially available 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-d18 (HEPES-d18), a commonly used buffering agent in biological and biochemical research.

This guide outlines detailed experimental protocols for the two primary analytical techniques for determining isotopic enrichment: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Furthermore, it presents a comparative overview of commercially available this compound and its common deuterated alternatives.

Comparative Analysis of Commercial this compound

Several major chemical suppliers offer this compound, typically with a stated isotopic enrichment of 98 atom % D. While manufacturers provide certificates of analysis, independent verification is often a critical step in ensuring experimental reproducibility and accuracy, particularly in sensitive applications such as biomolecular NMR and quantitative proteomics. Below is a summary of specifications from prominent vendors.

SupplierProduct NumberStated Isotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich [1](--INVALID-LINK--)98%[2]98% (CP)[2]
Cambridge Isotope Laboratories, Inc. --INVALID-LINK--98%[3]98%[3]
Eurisotop --INVALID-LINK--98%98%

Experimental Protocols for Isotopic Enrichment Validation

The following protocols provide detailed methodologies for the quantitative assessment of isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to determine the isotopic purity of deuterated compounds. Both ¹H and ²H NMR can be employed.

a) Quantitative ¹H NMR Spectroscopy

This method relies on the integration of residual proton signals in the deuterated compound relative to an internal standard of known concentration.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound and a similar mass of a non-deuterated internal standard with a known proton count and chemical shift that does not overlap with HEPES signals (e.g., maleic acid).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals of HEPES and the signals of the internal standard.

    • Calculate the isotopic enrichment based on the relative integrals and the known molar amounts of the sample and the standard.

b) Quantitative ²H (Deuterium) NMR Spectroscopy

²H NMR directly measures the deuterium signals and can provide a more accurate determination of isotopic enrichment, especially for highly deuterated compounds.[4][5]

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a non-deuterated solvent (e.g., H₂O or DMSO) containing a known amount of a deuterated internal standard with a distinct chemical shift (e.g., D₂O or DMSO-d6 of known purity).

  • NMR Acquisition:

    • Acquire a quantitative ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve a good signal-to-noise ratio.[6]

  • Data Analysis:

    • Integrate the deuterium signals corresponding to the different positions in the HEPES molecule and the internal standard.

    • Calculate the atom % D by comparing the integral of the this compound signals to that of the internal standard.

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can effectively determine the isotopic distribution of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system. A reversed-phase C18 column can be used for chromatographic separation.

    • Acquire full scan mass spectra in positive ion mode. The protonated molecule [M+H]⁺ of fully deuterated this compound will have an m/z of approximately 257.2.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of all possible isotopologues (from fully protonated to fully deuterated).

    • Calculate the relative abundance of each isotopologue from the integrated peak areas. The isotopic enrichment is determined from the weighted average of the deuterium content across all detected isotopologues.

Experimental Workflow for Validation

The following diagram illustrates a comprehensive workflow for the validation of commercial this compound.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_validation Isotopic Enrichment Validation cluster_analysis Data Analysis & Comparison start Obtain Commercial This compound Samples doc_review Review Certificate of Analysis start->doc_review nmr NMR Spectroscopy doc_review->nmr Prepare Samples ms Mass Spectrometry doc_review->ms Prepare Samples h_nmr Quantitative ¹H NMR nmr->h_nmr d_nmr Quantitative ²H NMR nmr->d_nmr hrms High-Resolution MS ms->hrms data_proc Process & Integrate Spectra/Chromatograms h_nmr->data_proc d_nmr->data_proc hrms->data_proc calc Calculate Isotopic Purity data_proc->calc compare Compare with Vendor Specs calc->compare report Generate Validation Report compare->report

Caption: Experimental workflow for validating the isotopic enrichment of commercial this compound.

Alternatives to this compound

For certain applications, other deuterated buffers may be suitable alternatives. The choice of buffer depends on the required pH range and its compatibility with the experimental system.

Deuterated BufferCommon AbbreviationUseful pH RangeKey Applications
Tris(hydroxymethyl)aminomethane-d11Tris-d117.0 - 9.0Biomolecular NMR, protein purification[4]
2-(N-morpholino)ethanesulfonic acid-d13MES-d135.5 - 6.7Buffering in biological and biochemical assays

Conclusion

Independent validation of the isotopic enrichment of commercial this compound is a crucial step for ensuring the reliability of experimental data. Both NMR spectroscopy and high-resolution mass spectrometry are powerful techniques for this purpose. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their deuterated buffering agents and enhance the reproducibility of their scientific findings.

References

Comparative Analysis of HEPES-d18 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative analysis of HEPES-d18, a deuterated analog of the widely used buffering agent HEPES, from various suppliers. This document outlines key product specifications, details standardized experimental protocols for performance evaluation, and presents visualizations of experimental workflows and relevant biological pathways.

This compound (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-d18) is a "Good's" zwitterionic buffer, valued for its ability to maintain physiological pH in cell culture and other biological applications.[1][2] The deuterated form is particularly useful in nuclear magnetic resonance (NMR) studies and as an internal standard in mass spectrometry-based assays. While multiple suppliers offer this compound, variations in purity, isotopic enrichment, and the presence of contaminants can significantly impact experimental results. This guide aims to equip researchers with the information needed to select the most suitable product for their specific needs.

Supplier and Product Specification Overview

A summary of publicly available data on this compound from prominent suppliers is presented below. Researchers are encouraged to request lot-specific certificates of analysis (CoA) for the most accurate and up-to-date information.

SupplierProduct NameCatalog Number (Example)Purity/AssayIsotopic Purity (atom % D)Molecular WeightCAS Number
Sigma-Aldrich This compound64382398% (CP)98 atom % D256.42203805-87-2
MedchemExpress This compoundHY-D0857S99.90%Not specified256.42203805-87-2
Cambridge Isotope Laboratories, Inc. HEPES (D₁₈, 98%)DLM-378698%98%256.42203805-87-2

Note: "CP" denotes chemically pure. Data is compiled from publicly available product datasheets and may vary.

Recommended Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of this compound from different suppliers, the following standardized protocols are recommended. These assays are designed to assess key performance parameters relevant to most research applications.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and identify the presence of any impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in ultrapure water.

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is suitable.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid can be used for separation.

  • Detection: Monitor the absorbance at 210 nm.

  • Analysis: Compare the chromatograms for the retention time of the main peak (which should be consistent for this compound) and the presence and area of any impurity peaks. The purity can be calculated based on the relative peak areas.[3]

Buffering Capacity and pH Stability

Objective: To evaluate the effectiveness of each this compound product in maintaining a stable pH over a relevant range.

Methodology:

  • Buffer Preparation: Prepare a 20 mM solution of this compound from each supplier in ultrapure water. Adjust the pH to 7.4 using a standardized solution of NaOH or HCl.

  • Titration: Titrate the prepared buffer solutions with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: Record the pH at regular intervals during the titration using a calibrated pH meter.

  • Analysis: Plot the titration curves (pH vs. volume of titrant added) for each supplier's product. Compare the buffering range and the slope of the curve around the pKa (approximately 7.5) to assess buffering capacity.

Stability Assessment

Objective: To determine the stability of the this compound solutions under common storage and experimental conditions.

Methodology:

  • Sample Preparation: Prepare 20 mM solutions of this compound from each supplier, adjusted to pH 7.4.

  • Storage Conditions: Aliquot the solutions and store them under different conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (20-25 °C)

    • Elevated temperature (e.g., 37 °C)

    • Exposure to light (for photostability)

  • Analysis: At specified time points (e.g., 1, 7, 14, and 30 days), analyze the samples for:

    • pH: Measure any shift in pH.

    • Appearance: Visually inspect for any color change or precipitation.

    • Purity: Re-analyze using the HPLC method described above to detect any degradation products.

In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of this compound from different suppliers on a relevant cell line.

Methodology:

  • Cell Culture: Culture a sensitive cell line (e.g., HeLa, HEK293) in standard growth medium.

  • Treatment: Prepare a range of concentrations (e.g., 10 mM, 25 mM, 50 mM) of this compound from each supplier in the cell culture medium. Replace the standard medium with the this compound-containing medium. Include a control group with no added this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells.[4]

  • Analysis: Compare the cell viability across the different suppliers and concentrations to identify any potential cytotoxic effects.

Visualizing Experimental Workflows and Biological Context

To further aid in the understanding of the experimental design and the biological relevance of HEPES, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Performance Evaluation cluster_2 Comparative Analysis SupplierA This compound Supplier A Purity Purity & Identity (HPLC) SupplierA->Purity Buffering Buffering Capacity (Titration) SupplierA->Buffering Stability Stability Assay (pH, Appearance, HPLC) SupplierA->Stability Cytotoxicity Cytotoxicity Assay (MTT/MTS) SupplierA->Cytotoxicity SupplierB This compound Supplier B SupplierB->Purity SupplierB->Buffering SupplierB->Stability SupplierB->Cytotoxicity SupplierC This compound Supplier C SupplierC->Purity SupplierC->Buffering SupplierC->Stability SupplierC->Cytotoxicity Analysis Data Analysis & Supplier Selection Purity->Analysis Buffering->Analysis Stability->Analysis Cytotoxicity->Analysis

Caption: Experimental workflow for the comparative analysis of this compound from different suppliers.

HEPES is a widely used buffer in studies of cellular signaling pathways due to its ability to maintain a stable physiological pH, which is crucial for protein function and cell viability.[2] One such pathway where maintaining a stable pH is critical is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse HEPES HEPES Buffer (Maintains Physiological pH) HEPES->Receptor HEPES->Grb2 HEPES->Sos HEPES->Ras HEPES->Raf HEPES->MEK HEPES->ERK

Caption: The role of HEPES buffer in maintaining pH for the MAPK signaling pathway.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of product specifications and, ideally, in-house performance testing. While the initial cost may be a factor, the long-term benefits of using a high-purity, stable, and non-toxic product, in terms of data quality and reproducibility, are invaluable. By following the standardized protocols outlined in this guide, researchers can make an informed decision and ensure the integrity of their experimental results.

References

HEPES vs. HEPES-d18: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, maintaining protein stability is paramount for reliable experimental outcomes and the efficacy of therapeutic biologics. The choice of buffering agent is a critical factor influencing this stability. While HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used buffer in biological research, its deuterated counterpart, HEPES-d18, is often employed in specific applications like nuclear magnetic resonance (NMR) spectroscopy to minimize solvent-proton signals. This guide provides a comprehensive comparison of the potential impacts of HEPES and this compound on protein stability, supported by theoretical considerations and established experimental protocols.

Unraveling the Impact of Deuteration on Protein Stability

Conversely, studies on proteins where non-exchangeable hydrogens have been replaced with deuterium have shown complex effects on protein dynamics and a slight decrease in overall stability.[3] Given that this compound involves the deuteration of the buffer molecule itself, its primary influence on protein stability would likely be through interactions at the protein-solvent interface and subtle alterations of the bulk solvent properties.

HEPES as a Buffering Agent for Protein Solutions

HEPES is a popular zwitterionic buffer effective in the physiological pH range of 6.8 to 8.2.[4][5] Its selection in protein formulations is often due to its good chemical and thermal stability, and relatively low toxicity to cells.[6] However, the choice of any buffer, including HEPES, can have a protein-specific impact on stability. For some proteins, HEPES may be less stabilizing than other buffers like phosphate. The concentration of the buffer and its heat of ionization are also important factors, as they can influence the pH of the solution during temperature changes in thermal stability assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of HEPES and the general observations regarding the impact of deuteration on protein stability. It is important to note the absence of direct comparative data for a specific protein in HEPES vs. This compound.

ParameterHEPESThis compoundGeneral Impact of Deuteration (D₂O) on Protein Stability
Molar Mass ( g/mol ) ~238.30~256.42Not directly applicable
pKa at 25°C ~7.5Expected to be slightly higher (~7.9-8.0)Not directly applicable
Effective pH Range 6.8 - 8.2[4][5]Expected to be slightly shifted upwardsNot directly applicable
Impact on Protein Tm Protein-dependentNo direct data availableGenerally increases Tm by 2-4 K in D₂O[1][2]
Primary Application General biological bufferPrimarily for reducing proton signals in ¹H-NMRNot applicable

Experimental Protocols for Assessing Protein Stability

To determine the optimal buffer for a specific protein, empirical testing is essential. The following are detailed methodologies for key experiments used to evaluate protein stability.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein as a function of temperature, providing thermodynamic parameters of unfolding, including the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation: Prepare the protein solution in both HEPES and this compound buffers at the desired concentration (typically 0.5-2 mg/mL). Ensure the buffer composition, including pH and any additives, is identical between the two samples. A matching buffer solution without the protein is used as a reference.

  • Instrument Setup: Set the DSC instrument to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Acquisition: Load the protein sample and the reference buffer into the respective cells of the calorimeter. Initiate the temperature scan.

  • Data Analysis: The resulting thermogram plots the excess heat capacity against temperature. The peak of the curve corresponds to the Tm. The area under the peak is used to calculate the calorimetric enthalpy (ΔHcal) of unfolding.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it unfolds.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the protein of interest.

    • Prepare identical buffer solutions of HEPES and this compound at the desired pH and concentration.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Setup: In a 96-well PCR plate, mix the protein, the respective buffer (HEPES or this compound), and the fluorescent dye.

  • Real-Time PCR Instrument: Place the plate in a real-time PCR instrument programmed to incrementally increase the temperature (e.g., 1°C/minute from 25°C to 95°C) while monitoring fluorescence at each step.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, often by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the fluorescence curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of a protein. Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.

Methodology:

  • Sample Preparation: Prepare protein samples in both HEPES and this compound buffers. The protein concentration should be optimized for the path length of the cuvette to maintain an appropriate absorbance. Note that HEPES can have some absorbance in the far-UV region, which might affect the signal-to-noise ratio.

  • Instrument Setup: Use a CD spectrometer equipped with a temperature controller. Select a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Thermal Melt: Equilibrate the sample at a starting temperature. Gradually increase the temperature at a controlled rate while continuously monitoring the CD signal at the chosen wavelength.

  • Data Analysis: Plot the CD signal as a function of temperature. The data is then normalized and fitted to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at the midpoint of the unfolding transition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of HEPES and this compound on protein stability.

G cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Comparison Protein Purified Protein Stock Sample_H Protein in HEPES Protein->Sample_H Sample_D Protein in this compound Protein->Sample_D HEPES HEPES Buffer HEPES->Sample_H HEPES_d18 This compound Buffer HEPES_d18->Sample_D DSC Differential Scanning Calorimetry (DSC) Sample_H->DSC Test TSA Thermal Shift Assay (TSA/DSF) Sample_H->TSA Test CD Circular Dichroism (CD) Spectroscopy Sample_H->CD Test Sample_D->DSC Test Sample_D->TSA Test Sample_D->CD Test Tm_H Tm (HEPES) DSC->Tm_H Tm_D Tm (this compound) DSC->Tm_D TSA->Tm_H TSA->Tm_D CD->Tm_H CD->Tm_D Compare Compare Stability (ΔTm) Tm_H->Compare Tm_D->Compare

Caption: Workflow for comparing protein stability in HEPES vs. This compound.

Conclusion

The choice between HEPES and this compound for protein studies is primarily dictated by the experimental technique. While this compound is advantageous for minimizing background signals in NMR, its direct impact on protein stability compared to HEPES has not been extensively documented. Based on the general effects of deuteration, it is plausible that this compound could confer a slight increase in the thermal stability of a protein, though this is likely to be a minor and protein-dependent effect. For applications where protein stability is the primary concern and NMR is not being used, HEPES remains a standard and cost-effective choice. Researchers are strongly encouraged to empirically determine the optimal buffer for their specific protein of interest using the experimental protocols outlined in this guide.

References

Assessing the Purity of HEPES-d18 by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HEPES-d18, the deuterated analog of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a critical reagent used as an internal standard in quantitative mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic analyses.[1] Its isotopic enrichment and chemical purity are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to assess the purity of this compound, featuring detailed experimental protocols and comparative data to aid researchers in selecting and verifying the quality of this essential compound.

Comparative Analysis of this compound Purity

The purity of isotopically labeled compounds like this compound is defined by two key parameters: chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound of interest, free from other chemical entities. Isotopic enrichment, on the other hand, quantifies the extent to which the hydrogen atoms have been replaced by deuterium. High-resolution mass spectrometry is a powerful technique to determine both of these parameters.

Below is a summary of simulated, yet representative, mass spectrometry data for this compound from three hypothetical suppliers. This data illustrates potential variations that can be observed in the market and highlights the importance of independent quality verification.

SupplierStated Chemical PurityStated Isotopic Purity (Atom % D)Measured Isotopic Distribution (Relative Abundance)Calculated Isotopic Purity (Atom % D)Notable Impurities Detected
Supplier A >98%>98%d18: 98.5%, d17: 1.2%, d16: 0.3%98.4%Unidentified peak at m/z 240.1 (non-deuterated HEPES)
Supplier B >99%>99%d18: 99.2%, d17: 0.7%, d16: 0.1%99.1%None detected
Supplier C >98%>98%d18: 97.8%, d17: 1.8%, d15: 0.4%97.9%Adduct ion corresponding to (this compound + Na)+

Note: The data presented in this table is for illustrative purposes and represents a plausible scenario for comparing different batches or suppliers of this compound.

Experimental Protocol for Purity Assessment

A robust and reliable method for assessing the purity of this compound involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Objective: To determine the chemical purity and isotopic enrichment of this compound.

Materials:

  • This compound sample

  • HEPES (non-deuterated) reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in LC-MS grade water at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 water:acetonitrile.

    • Prepare a similar concentration working solution of the non-deuterated HEPES reference standard.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 0-100% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: High-resolution (e.g., >60,000 FWHM)

    • Scan Range: m/z 100-500

    • Data Acquisition: Full scan mode to detect all ions and their isotopic distributions.

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of the primary this compound ion and any impurity peaks in the chromatogram. Calculate the percentage purity based on the relative peak areas.

    • Isotopic Enrichment: Extract the mass spectrum for the this compound peak. Determine the relative abundance of the different deuterated species (d18, d17, d16, etc.). Calculate the atom percent deuterium using the following formula:

      where i is the number of deuterium atoms and A_i is the abundance of the ion with i deuterium atoms.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the context of HEPES usage, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in LC-MS Grade Water prep2 Dilute to Working Concentration prep1->prep2 lc UHPLC Separation prep2->lc ms High-Resolution Mass Spectrometry (ESI+) lc->ms data1 Extract Ion Chromatograms ms->data1 data2 Analyze Isotopic Distribution data1->data2 data3 Calculate Purity and Enrichment data2->data3

Experimental workflow for this compound purity assessment.

HEPES is a widely used buffer in cell culture and is often employed in studies of cellular signaling pathways. Its ability to maintain a stable pH is crucial for cellular function. However, it is important to be aware that HEPES itself can sometimes influence cellular processes.

signaling_pathway cluster_cell Cellular Environment cluster_media Cell Culture Medium cluster_pathway Generic Signaling Pathway hepes HEPES Buffer (pH Stability) receptor Receptor hepes->receptor Potential Influence kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene

Role of HEPES in maintaining pH for cell signaling studies.

Conclusion

The purity of this compound is a critical factor for the accuracy of quantitative studies. While suppliers provide specifications for chemical and isotopic purity, independent verification by high-resolution mass spectrometry is highly recommended. The protocol outlined in this guide provides a reliable framework for researchers to assess the quality of their this compound, ensuring the integrity of their experimental data. By carefully evaluating both chemical impurities and the isotopic distribution, scientists can have greater confidence in their results and contribute to the reproducibility of their research.

References

HEPES-d18: A Deuterated Internal Standard for Enhanced Accuracy in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision in bioanalysis, HEPES-d18, a deuterated form of the widely used buffering agent HEPES, offers a robust internal standard for quantitative mass spectrometry applications. Its isotopic labeling provides a distinct mass shift, enabling accurate and reliable quantification of analytes in complex biological matrices by compensating for variability in sample preparation and analysis.

This compound serves as an ideal internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. By introducing a known quantity of this compound into a sample, researchers can normalize the signal of the target analyte, thereby correcting for variations that may occur during extraction, derivatization, and instrument analysis. This leads to improved accuracy, precision, and reproducibility of quantitative results.

Performance Comparison: The Advantage of Isotopic Labeling

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample processing and analysis. This co-elution and similar ionization efficiency allow for effective correction of matrix effects—a common source of error in bioanalysis where components of the sample matrix interfere with the ionization of the analyte.

While structural analogs can also be used as internal standards, they may not perfectly mimic the behavior of the analyte, leading to less accurate correction. The use of a deuterated standard like this compound minimizes these discrepancies, providing a more reliable method for quantification.

Internal Standard TypeAnalyte Recovery CorrectionMatrix Effect CorrectionCo-elution with AnalyteRisk of Cross-Contribution to Analyte Signal
This compound (SIL-IS) ExcellentExcellentHighLow (due to mass difference)
Structural Analog GoodModerateVariableHigh
Non-deuterated HEPES PoorPoorHighHigh (indistinguishable from analyte if HEPES is the analyte)

Experimental Protocol: A General Workflow for Using this compound as an Internal Standard in LC-MS/MS

The following provides a generalized experimental protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a small molecule drug in plasma.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Working Solutions:

  • From the stock solutions, prepare a series of working standard solutions of the analyte at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or quality control sample, add 20 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:

    • Analyte: Determine the precursor and product ion m/z values for the specific analyte.

    • This compound: The precursor ion will be at a higher m/z than non-deuterated HEPES due to the 18 deuterium atoms. The product ions should be selected for optimal specificity and sensitivity. For example, for HEPES (C8H18N2O4S, MW: 238.31), the [M+H]+ ion is at m/z 239.1. For this compound (C8D18N2O4S, MW: 256.42), the [M+H]+ ion will be at m/z 257.2.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte for the standard samples.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the process and the underlying logic, the following diagrams created using the DOT language provide a visual representation of a typical LC-MS workflow and the rationale for using a stable isotope-labeled internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Spiking Extraction Extraction/ Cleanup Add_IS->Extraction LC Liquid Chromatography Extraction->LC Injection MS Mass Spectrometry LC->MS Elution Quantification Quantification MS->Quantification Data Acquisition

Caption: A typical experimental workflow for quantitative analysis using an internal standard with LC-MS/MS.

Internal_Standard_Rationale cluster_Process Analytical Process cluster_Variability Sources of Variability cluster_Correction Correction Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Loss Analyte Loss Sample_Prep->Loss Ionization Ionization (MS Source) LC_Separation->Ionization Matrix Matrix Effects Ionization->Matrix Instrumental Instrumental Drift Ionization->Instrumental Ratio Analyte / IS Ratio Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling HEPES-d18

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with HEPES-d18, a deuterated form of a common buffering agent, must adhere to strict safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.

Essential Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices. The primary hazards are associated with the inhalation of the powder and direct contact with eyes and skin.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile is recommended for its broad chemical resistance.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Minimizes the inhalation of fine powder, especially when handling larger quantities or when there is a potential for aerosolization.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is critical to minimize exposure and prevent contamination.

Preparation and Weighing:
  • Work Area: Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood or on a dedicated bench space with minimal air currents.

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Weighing:

    • Use a clean, tared weigh boat or paper.

    • Carefully scoop the desired amount of this compound from the container using a clean spatula.

    • Avoid generating dust. If dust is observed, ensure respiratory protection is in use.

    • Close the main container tightly immediately after use.

Solution Preparation:
  • Dissolving: Add the weighed this compound powder to the appropriate solvent (typically water) in a suitable container (e.g., beaker, flask).

  • Mixing: Gently swirl or stir the mixture to dissolve the powder. Magnetic stirrers can be used for larger volumes.

  • Storage of Solution: Store the prepared this compound solution in a clearly labeled, sealed container. Protect from light, as exposure can lead to the generation of hydrogen peroxide[1].

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

HEPES_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh this compound Powder B->C D Prepare Solution C->D E Clean Work Area D->E F Dispose of Waste E->F G Doff PPE F->G

Figure 1. A workflow diagram for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to protect the environment and comply with regulations. The health and safety data for deuterated compounds are generally considered to be similar to their non-deuterated counterparts[2].

  • Solid Waste:

    • Uncontaminated, empty this compound containers can typically be disposed of in the regular trash after defacing the label.

    • Contaminated materials such as weigh boats, gloves, and paper towels should be collected in a sealed bag or container labeled "Non-hazardous laboratory waste" and disposed of according to your institution's guidelines. Some institutions may allow for disposal in the regular trash, while others may require it to be handled by a chemical waste program[3][4].

  • Aqueous Solutions:

    • As HEPES is not considered environmentally hazardous, small quantities of dilute aqueous solutions can often be disposed of down the drain with copious amounts of water. However, it is imperative to consult and adhere to your local and institutional regulations regarding sewer disposal[5].

  • Deuterated Waste:

    • There are no specific disposal regulations for deuterated compounds like this compound that differ from the non-deuterated form. Follow the standard procedures for non-hazardous chemical waste. For unused or waste deuterated solvents, it is recommended to collect them in a separate, clearly labeled waste container for disposal by a certified hazardous waste management company[6].

By implementing these safety measures and operational procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.